molecular formula C36H53N7O6 B1670546 Difelikefalin CAS No. 1024828-77-0

Difelikefalin

カタログ番号: B1670546
CAS番号: 1024828-77-0
分子量: 679.8 g/mol
InChIキー: FWMNVWWHGCHHJJ-SKKKGAJSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Difelikefalin (also known as CR845; trade name Korsuva) is a novel, synthetic peptide and a potent, selective agonist of the kappa opioid receptor (KOR) . Approved by the U.S. FDA in 2021, it represents the first therapy specifically indicated for the treatment of moderate-to-severe pruritus associated with chronic kidney disease (CKD-aP) in adults undergoing hemodialysis . Its primary research value lies in its unique peripherally restricted mechanism of action; as a small, hydrophilic peptide, this compound is designed to have limited ability to cross the blood-brain barrier . This selective activation of peripheral KORs inhibits the transmission of itch signals and reduces the release of pro-inflammatory, nerve-sensitizing mediators from immune cells, such as prostaglandins, without eliciting the central nervous system side effects (e.g., respiratory depression, dysphoria, or addiction potential) commonly associated with centrally-acting opioid analgesics . From a pharmacokinetic perspective, this compound is not metabolized by cytochrome P450 enzymes and has a relatively short half-life, making it a compound of interest for studying drug interactions and clearance mechanisms . It is administered via intravenous injection and is effectively cleared through hemodialysis . Beyond its approved use for uremic pruritus, research into this compound is expanding its scientific applications. An oral formulation is under investigation for other pruritic conditions, such as pruritus associated with atopic dermatitis and notalgia paresthetica, and it has also been evaluated for the management of postoperative pain, offering a promising non-addictive analgesic profile . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

特性

IUPAC Name

4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMNVWWHGCHHJJ-SKKKGAJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032896
Record name Difelikefalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Difelikefalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1024828-77-0
Record name Difelikefalin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024828770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difelikefalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Difelikefalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIFELIKEFALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA1U919MRO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Difelikefalin: A Technical Guide to the Mechanism of Action in Pruritus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Chronic Kidney Disease-Associated Pruritus (CKD-aP)

Chronic kidney disease-associated pruritus (CKD-aP) is a prevalent and distressing symptom for patients with end-stage renal disease, particularly those undergoing hemodialysis.[1][2] It significantly impairs quality of life, disrupts sleep, and is associated with an increased risk of depression and mortality.[3][4] Historically, treatment options have been limited and often ineffective, highlighting a significant unmet medical need.[3] The pathophysiology of CKD-aP is complex and not fully elucidated, but is thought to involve an imbalance in the endogenous opioid system.[1][5] Difelikefalin is a novel, first-in-class kappa-opioid receptor (KOR) agonist approved for the treatment of moderate-to-severe pruritus in adults with CKD undergoing hemodialysis.[6][7] This document provides a detailed technical overview of its core mechanism of action, supported by clinical trial data and experimental methodologies.

Core Mechanism of Action: Selective Peripheral KOR Agonism

The foundation of this compound's therapeutic effect lies in its highly selective and peripherally restricted agonism of the kappa-opioid receptor.[8] Unlike mu-opioid receptors (MORs), which are associated with traditional opioid side effects like euphoria and respiratory depression, KORs play a distinct role in modulating itch and inflammation without significant abuse potential.[8][9]

The leading hypothesis for CKD-aP involves an imbalance between MOR and KOR signaling, with a relative overactivity of the mu system contributing to the sensation of itch. This compound restores balance by selectively activating KORs.[5]

Neuronal Pathway: Attenuation of Pruritic Signaling

This compound acts directly on KORs expressed on the peripheral terminals of sensory neurons.[6][10] Activation of these receptors is believed to inhibit the transmission of itch signals from the periphery to the central nervous system.[5] This neuroinhibitory effect is a key component of its antipruritic action, directly counteracting the signals that lead to the sensation of itch.[11]

G cluster_periphery Periphery (e.g., Skin) cluster_cns Central Nervous System This compound This compound kor_neuron Kappa-Opioid Receptor (KOR) on Peripheral Sensory Neuron This compound->kor_neuron Binds and Activates inhibition Reduced Neuronal Excitability (e.g., Inhibition of Ca2+ channels) kor_neuron->inhibition Initiates Intracellular Signaling itch_signal Reduced Itch Signal Transmission to CNS inhibition->itch_signal Leads to

Caption: Proposed neuronal signaling pathway of this compound in pruritus.

Immunomodulatory Pathway: Anti-Inflammatory Effects

Beyond its direct neuronal effects, this compound also exhibits immunomodulatory properties by activating KORs present on various immune cells.[6][8] Chronic inflammation is a contributing factor in CKD-aP.[8] By binding to these receptors, this compound is proposed to inhibit the release of pro-inflammatory mediators, such as cytokines.[12] This reduction in localized inflammation further contributes to the alleviation of pruritus.

G cluster_periphery Periphery (Tissue) cluster_effect Physiological Effect This compound This compound kor_immune Kappa-Opioid Receptor (KOR) on Immune Cell (e.g., T-cell) This compound->kor_immune Binds and Activates cytokine_inhibition Inhibition of Pro-inflammatory Mediator Release (e.g., Cytokines) kor_immune->cytokine_inhibition Modulates Cellular Function pruritus_reduction Reduced Local Inflammation & Alleviation of Pruritus cytokine_inhibition->pruritus_reduction Contributes to

Caption: Proposed immunomodulatory mechanism of this compound.

Pharmacodynamic Profile

Nonclinical studies have established that this compound is a synthetic peptide and a selective, full agonist at the KOR.[8][10] Its key characteristic is a high degree of selectivity, with at least a 10,000-fold greater affinity for the KOR compared to the mu-opioid receptor.[10] It exhibits no or negligible activity at delta-opioid receptors or other non-opioid receptors and ion channels.[10] Crucially, its structure limits its ability to cross the blood-brain barrier, thereby restricting its action primarily to the periphery and avoiding centrally-mediated side effects like dysphoria, hallucinations, or addiction, which can be associated with other KOR agonists.[3][9]

Clinical Efficacy and Safety Data

The clinical development program for this compound, particularly the pivotal Phase 3 KALM-1 and KALM-2 trials, provides robust quantitative data on its efficacy and safety in the target population.[10]

Summary of Efficacy Data

The tables below summarize the key efficacy endpoints from a pooled analysis of the KALM-1 and KALM-2 trials.

Table 1: Key Efficacy Outcomes (Pooled KALM-1 & KALM-2 Data at Week 12)

Endpoint This compound (n=426) Placebo (n=425) P-value
Primary Endpoint
Proportion of patients with ≥3-point improvement in WI-NRS¹ score 52.1% 32.5% <0.001
Key Secondary Endpoints
Proportion of patients with ≥4-point improvement in WI-NRS¹ score 38.7% 23.4% <0.001
Proportion of patients with ≥15-point decrease in Skindex-10² score 55.5% 40.5% <0.001
Proportion of patients with ≥5-point decrease in 5-D Itch Scale³ score 52.1% 42.3% 0.01

Data sourced from pooled analysis of Phase 3 trials.[6] ¹WI-NRS: Worst Itching Intensity Numerical Rating Scale ²Skindex-10: A 10-item questionnaire assessing the symptom burden of skin disease ³5-D Itch Scale: A multidimensional questionnaire assessing itch over a 2-week recall period

Summary of Safety Data

This compound was generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) are detailed below.

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) >3% Incidence and Higher than Placebo (Pooled Safety Data)

Adverse Event This compound (n=426) Placebo (n=425)
Diarrhea 9.2% 3.1%
Dizziness 7.3% 1.9%
Nausea 6.8% 3.8%
Somnolence 4.2% 2.1%
Vomiting 4.0% 2.1%
Gait disturbances 3.5% 0.5%

Data sourced from pooled analysis of Phase 3 trials.[13]

Experimental Protocols

Phase 3 Clinical Trial Design (KALM-1 and KALM-2)

The efficacy and safety of this compound were established in two global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials.

  • Objective: To evaluate the efficacy and safety of intravenous this compound for the treatment of moderate-to-severe pruritus in adult hemodialysis patients.

  • Patient Population: Included adult patients (≥18 years) undergoing hemodialysis three times per week who had moderate-to-severe pruritus, defined by a baseline weekly average score of ≥4 on the Worst Itching Intensity Numerical Rating Scale (WI-NRS).[14]

  • Intervention: Patients were randomized in a 1:1 ratio to receive either this compound at a dose of 0.5 mcg/kg of body weight or a matching placebo. The investigational product was administered as an intravenous bolus injection into the venous line of the dialysis circuit at the end of each hemodialysis session for 12 weeks.[14]

  • Primary Outcome Measure: The primary efficacy endpoint was the proportion of patients achieving a ≥3-point improvement from baseline in the weekly mean of the 24-hour WI-NRS score at Week 12.[14]

  • Secondary Outcome Measures: Key secondary endpoints included the change from baseline in itch-related quality of life measures, such as the Skindex-10 and 5-D itch scales, and the proportion of patients achieving a ≥4-point improvement in the WI-NRS score at Week 12.[10] Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.[13]

G cluster_arms 12-Week Double-Blind Treatment Period screening Patient Screening (HD patients with moderate-to-severe pruritus) randomization 1:1 Randomization screening->randomization difelikefalin_arm This compound Arm (0.5 mcg/kg IV 3x/week) randomization->difelikefalin_arm Arm 1 placebo_arm Placebo Arm (Matching Placebo IV 3x/week) randomization->placebo_arm Arm 2 assessment Endpoint Assessment (Week 12) - Primary: WI-NRS ≥3-pt improvement - Secondary: Skindex-10, 5-D Itch difelikefalin_arm->assessment placebo_arm->assessment

References

Difelikefalin's High Selectivity for the Kappa-Opioid Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Difelikefalin is a peripherally acting agonist with a pronounced selectivity for the kappa-opioid receptor (KOR). This high selectivity is a cornerstone of its therapeutic mechanism, allowing for targeted modulation of the kappa-opioid system while minimizing off-target effects associated with mu-opioid receptor (MOR) and delta-opioid receptor (DOR) activation. This technical guide provides an in-depth analysis of this compound's receptor selectivity, detailing the quantitative data, the experimental methodologies used for its characterization, and the relevant signaling pathways.

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for the KOR is quantified through in vitro binding and functional assays. These assays determine the drug's affinity (Ki) and potency (EC50) at each of the opioid receptor subtypes. A higher affinity and potency at the KOR compared to MOR and DOR indicates selectivity.

Table 1: this compound Receptor Binding Affinity and Functional Activity

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Selectivity Ratio (KOR vs. MOR)
Kappa (KOR)0.32[1]Data not available in search results>10,000-fold[2][3][4]
Mu (MOR)Data not available in search resultsData not available in search results
Delta (DOR)Data not available in search resultsData not available in search results

Note: Specific Ki and EC50 values for MOR and DOR were not available in the provided search results, though qualitative statements confirm high selectivity.

Experimental Protocols

The determination of this compound's receptor selectivity profile relies on a suite of established in vitro pharmacological assays. The following sections detail the general methodologies for these key experiments.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human opioid receptor of interest (KOR, MOR, or DOR).

  • Incubation: A fixed concentration of a selective radioligand (e.g., [3H]diprenorphine) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes (KOR, MOR, or DOR) Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand (e.g., [3H]diprenorphine) Radioligand->Incubation This compound Unlabeled this compound (Varying Concentrations) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Radioligand Competition Binding Assay Workflow
GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. For Gi/o-coupled receptors like KOR, agonist stimulation enhances the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Methodology:

  • Membrane Preparation: As with the binding assay, membranes from cells expressing the opioid receptor of interest are used.

  • Assay Buffer: The assay is performed in a buffer containing GDP to maintain the G protein in its inactive state.

  • Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS and varying concentrations of this compound.

  • Reaction Termination: The binding reaction is stopped by rapid filtration.

  • Quantification: The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC50) is determined from the dose-response curve.

GTP_gamma_S_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation GTPgS [35S]GTPγS GTPgS->Incubation This compound This compound (Varying Concentrations) This compound->Incubation GDP GDP GDP->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting EC50 Determine EC50 and Emax Counting->EC50

GTPγS Binding Assay Workflow
cAMP Accumulation Assay

This assay measures the functional consequence of activating Gi/o-coupled receptors, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Methodology:

  • Cell Culture: Whole cells expressing the target opioid receptor are used.

  • Forskolin Stimulation: Cells are stimulated with forskolin to increase basal cAMP levels.

  • Agonist Treatment: The forskolin-stimulated cells are then treated with varying concentrations of this compound.

  • Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50, which in this context reflects agonist potency) is determined.

Kappa-Opioid Receptor Signaling Pathway

Upon binding of an agonist like this compound, the KOR, a G protein-coupled receptor (GPCR), activates intracellular signaling cascades. The canonical pathway involves the coupling to inhibitory G proteins (Gαi/o).[5][6]

Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP.[5][6] The dissociation of the Gβγ subunit from Gαi/o can also lead to the modulation of ion channel activity, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.[6] Furthermore, KOR activation can trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[6]

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability) Ca_channel->Cellular_Response K_channel->Cellular_Response This compound This compound This compound->KOR Binds ATP ATP ATP->AC cAMP->Cellular_Response MAPK->Cellular_Response

This compound-Activated KOR Signaling

References

The Peripheral Sensory Neuron Response to Difelikefalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difelikefalin (Korsuva®) is a highly selective, peripherally restricted kappa-opioid receptor (KOR) agonist.[1][2] It is a synthetic D-amino acid tetra-peptide developed as an analogue of the endogenous opioid peptide, Dynorphin A.[3] Its primary FDA-approved indication is for the treatment of moderate-to-severe pruritus associated with chronic kidney disease (CKD-aP) in adults undergoing hemodialysis.[1][2] Due to its hydrophilic peptide structure, this compound does not readily cross the blood-brain barrier, thereby minimizing the central nervous system (CNS) side effects commonly associated with other opioid medications, such as respiratory depression and abuse potential.[1][4][5] Its therapeutic effect is mediated primarily through its action on peripheral sensory neurons and immune cells.[3][6]

Core Mechanism of Action in Peripheral Sensory Neurons

The antipruritic effect of this compound is rooted in its activation of KORs expressed on the terminals of peripheral sensory neurons. These neurons are responsible for transmitting itch signals from the skin to the spinal cord. Activation of these G protein-coupled receptors (GPCRs) initiates an inhibitory signaling cascade.

The binding of this compound to KORs on a peripheral sensory neuron leads to:

  • Inhibition of Adenylyl Cyclase: The activated Gi/o protein alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channel Activity:

    • The βγ subunits of the G-protein directly activate G protein-gated inwardly rectifying potassium (GIRK) channels.[7] This increases potassium efflux, causing hyperpolarization of the neuronal membrane.

    • The signaling cascade also leads to the inhibition of voltage-gated calcium channels (VGCCs).[7]

  • Reduced Neuronal Excitability: The combined effect of membrane hyperpolarization and reduced calcium influx raises the threshold for action potential generation, making the neuron less likely to fire in response to a pruritic stimulus.

  • Decreased Neurotransmitter Release: The inhibition of VGCCs reduces the influx of calcium into the presynaptic terminal, which is a critical step for the fusion of neurotransmitter-containing vesicles with the cell membrane. This results in decreased release of pruritogenic neuropeptides and neurotransmitters (such as Substance P and CGRP) at the synapse in the spinal cord.

This multi-faceted inhibitory action effectively dampens the transmission of itch signals from the periphery to the central nervous system.

Caption: this compound signaling pathway in a peripheral sensory neuron.

Quantitative Data from Clinical Efficacy Trials

The efficacy of this compound in reducing pruritus has been demonstrated in several large-scale clinical trials. The data below is summarized from the pivotal Phase 3 KALM-1 and KALM-2 studies in hemodialysis patients with moderate-to-severe pruritus.[8][9]

Table 1: Primary Efficacy Endpoint (Week 12)

Outcome This compound (0.5 mcg/kg) Placebo P-value
Proportion of Patients with ≥3-point Improvement in WI-NRS * 51.1% 35.2% <0.001
Proportion of Patients with ≥4-point Improvement in WI-NRS * 38.7% 23.4% <0.001

Worst Itching Intensity Numerical Rating Scale (WI-NRS)[8]

Table 2: Secondary Endpoints - Itch-Related Quality of Life (Week 12)

Outcome This compound (0.5 mcg/kg) Placebo P-value
Proportion of Patients with ≥15-point Decrease in Skindex-10 Score 55.5% 40.5% <0.001
Proportion of Patients with ≥5-point Decrease in 5-D Itch Scale Score 52.1% 42.3% 0.012

[3][8]

Table 3: Phase 2 Dose-Ranging Study Results (Change from Baseline in WI-NRS at Week 8)

Treatment Group Mean Reduction in Itching Severity P-value vs. Placebo
This compound 0.5 µg/kg -3.8 <0.001
This compound 1.0 µg/kg -2.8 Not Statistically Significant
This compound 1.5 µg/kg -3.2 0.019

[10]

Experimental Protocols

Investigating the effects of a KOR agonist like this compound on peripheral sensory neurons involves specialized electrophysiological and imaging techniques.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the electrical properties of individual neurons, such as resting membrane potential, action potential firing, and ion channel currents.

  • Neuron Isolation and Culture:

    • Dorsal Root Ganglia (DRG) are dissected from a model organism (e.g., mouse, rat).

    • The ganglia are enzymatically digested (e.g., with collagenase and trypsin) and mechanically dissociated to yield a single-cell suspension of sensory neurons.

    • Neurons are plated on coated coverslips and cultured for 24-48 hours to allow for recovery and adherence.

  • Recording Setup:

    • A coverslip with adherent neurons is placed in a recording chamber on the stage of an inverted microscope.

    • The chamber is continuously perfused with an external recording solution (extracellular buffer).

    • A glass micropipette (electrode) with a tip diameter of ~1 µm, filled with an internal solution (intracellular buffer), is positioned over a target neuron using a micromanipulator.

  • Establishing a Whole-Cell Configuration:

    • The micropipette is carefully lowered onto the cell membrane.

    • Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane.

    • A brief, strong pulse of suction is then applied to rupture the patch of membrane under the pipette, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm (whole-cell configuration).

  • Data Acquisition:

    • Current-Clamp Mode: A defined amount of current is injected into the neuron, and the resulting changes in membrane voltage (including action potentials) are recorded. This is used to assess neuronal excitability. The experiment is run before and after the application of this compound to the bath.

    • Voltage-Clamp Mode: The membrane potential is held at a specific voltage, and the currents flowing across the membrane through ion channels are measured. This is used to study the effect of this compound on specific ion channels (e.g., K⁺ and Ca²⁺ channels).

  • Analysis: Software is used to analyze changes in action potential frequency, resting membrane potential, and the amplitude of specific ion currents before and after drug application.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Dorsal Root Ganglia (DRG) B Enzymatic & Mechanical Dissociation A->B C Culture Neurons on Coverslips B->C D Transfer to Recording Chamber C->D E Establish Giga-Seal with Micropipette D->E F Rupture Membrane for Whole-Cell Access E->F G Record Baseline Activity (Current/Voltage Clamp) F->G H Perfuse with this compound G->H I Record Post-Drug Activity H->I J Compare Pre- vs. Post-Drug: - Action Potential Firing - Ion Channel Currents - Membrane Potential I->J

Caption: Experimental workflow for patch-clamp electrophysiology.
Protocol 2: Calcium Imaging

This method is used to visualize changes in intracellular calcium concentration ([Ca²⁺]i), which serves as an indicator of neuronal activation.[11][12]

  • Neuron Preparation and Dye Loading:

    • DRG neurons are isolated and cultured as described above.

    • Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active dye inside the cell.

  • Imaging Setup:

    • The coverslip is placed in a perfusion chamber on a fluorescence microscope equipped with a high-speed camera.

    • The system includes a light source that can rapidly alternate between two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

  • Stimulation and Recording:

    • A baseline fluorescence recording is established.

    • Neurons are challenged with a pruritogenic agent (e.g., histamine or capsaicin) to induce a calcium influx and establish a positive control response.

    • The cells are washed, and the chamber is then perfused with a solution containing this compound.

    • After incubation with this compound, the pruritogenic agent is re-applied.

  • Data Acquisition and Analysis:

    • The camera captures fluorescence emission (typically at 510 nm) at both excitation wavelengths.

    • The ratio of the fluorescence intensity at 340 nm to that at 380 nm is calculated. This ratiometric measurement is proportional to the intracellular calcium concentration and corrects for variations in cell thickness or dye loading.

    • The magnitude of the calcium transient evoked by the pruritogen before and after this compound treatment is compared to determine the drug's inhibitory effect.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture DRG Neurons on Coverslips B Load Cells with Calcium Indicator Dye (e.g., Fura-2 AM) A->B C Acquire Baseline Fluorescence B->C D Apply Pruritic Stimulus (e.g., Histamine) C->D E Record Ca²⁺ Response 1 D->E F Wash & Incubate with this compound E->F G Re-apply Pruritic Stimulus F->G H Record Ca²⁺ Response 2 G->H I Calculate Fluorescence Ratio (e.g., F340/F380) H->I J Compare Amplitude of Response 1 vs. Response 2 I->J

Caption: Experimental workflow for neuronal calcium imaging.

Conclusion: From Peripheral Receptor to Clinical Relief

The mechanism of this compound is a clear example of targeted peripheral neuromodulation. By selectively activating KORs on the very sensory neurons that initiate the itch signal, it effectively applies a brake to the pruritic pathway at its origin. This peripheral restriction is key to its favorable safety profile, avoiding the adverse CNS effects that have historically limited the use of opioid-class compounds. The robust clinical data, showing significant reductions in itch intensity and improvements in quality of life, validate this targeted approach. The logical flow from receptor binding to clinical outcome underscores the therapeutic potential of peripherally acting agents in sensory disorders.

G A This compound (IV Administration) B Binds to KOR on Peripheral Sensory Neuron A->B C Initiates Inhibitory Signaling Cascade B->C D Reduces Neuronal Excitability & Neurotransmitter Release C->D E Decreased Itch Signal Transmission to CNS D->E F Clinical Outcome: Reduction in Pruritus E->F

Caption: Logical relationship from drug action to clinical effect.

References

An In-Depth Technical Guide to the Immunomodulatory Effects of Difelikefalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Difelikefalin, a selective kappa-opioid receptor (KOR) agonist, exhibits significant immunomodulatory effects primarily characterized by the attenuation of pro-inflammatory responses. Its peripheral action on immune cells, including T-lymphocytes and macrophages, leads to a reduction in the production and release of various pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the immunomodulatory properties of this compound, including quantitative data on its effects on cytokine levels, detailed experimental protocols for assessing these effects, and visualizations of the implicated signaling pathways.

Core Mechanism of Immunomodulation

This compound exerts its immunomodulatory effects through the activation of kappa-opioid receptors expressed on a variety of immune cells, including T-cells and macrophages.[1][2] As a G-protein coupled receptor (GPCR), the KOR, upon binding with this compound, initiates an intracellular signaling cascade that ultimately leads to a dampened inflammatory response.[3][4] This is primarily achieved by inhibiting the release of pro-inflammatory mediators.[1] The peripherally restricted action of this compound is a key attribute, as it minimizes central nervous system side effects often associated with other opioids.[5][6]

Quantitative Effects on Cytokine Production

This compound has been demonstrated to significantly suppress the levels of a wide range of pro-inflammatory cytokines. The following table summarizes the quantitative data from a preclinical study in a rat model of renal ischemia-reperfusion-induced acute kidney injury.

CytokineExperimental ModelTreatmentObserved EffectReference
TNF-αRat model of renal ischemia-reperfusion injuryThis compound (0.1 mg/kg, intravenous)Significantly suppressed elevated serum levels to that of the sham group.[7]
IL-6Rat model of renal ischemia-reperfusion injuryThis compound (0.1 mg/kg, intravenous)Significantly suppressed elevated serum levels to that of the sham group.[7]
IL-1αRat model of renal ischemia-reperfusion injuryThis compound (0.1 mg/kg, intravenous)Significantly suppressed elevated serum levels to that of the sham group.[7]
IFN-γRat model of renal ischemia-reperfusion injuryThis compound (0.1 mg/kg, intravenous)Significantly suppressed elevated serum levels to that of the sham group.[7]
IL-2Rat model of renal ischemia-reperfusion injuryThis compound (0.1 mg/kg, intravenous)Significantly suppressed elevated serum levels to that of the sham group.[7]
IL-4Rat model of renal ischemia-reperfusion injuryThis compound (0.1 mg/kg, intravenous)Significantly suppressed elevated serum levels to that of the sham group.[7]
IL-5Rat model of renal ischemia-reperfusion injuryThis compound (0.1 mg/kg, intravenous)Significantly suppressed elevated serum levels to that of the sham group.[7]
IL-10Rat model of renal ischemia-reperfusion injuryThis compound (0.1 mg/kg, intravenous)Significantly suppressed elevated serum levels to that of the sham group.[7]
IL-13Rat model of renal ischemia-reperfusion injuryThis compound (0.1 mg/kg, intravenous)Significantly suppressed elevated serum levels to that of the sham group.[7]
IL-17Rat model of renal ischemia-reperfusion injuryThis compound (0.1 mg/kg, intravenous)Significantly suppressed elevated serum levels to that of the sham group.[7]
G-CSFRat model of renal ischemia-reperfusion injuryThis compound (0.1 mg/kg, intravenous)Significantly suppressed elevated serum levels to that of the sham group.[7]
M-CSFRat model of renal ischemia-reperfusion injuryThis compound (0.1 mg/kg, intravenous)Significantly suppressed elevated serum levels to that of the sham group.[7]
MIP-3αRat model of renal ischemia-reperfusion injuryThis compound (0.1 mg/kg, intravenous)Significantly suppressed elevated serum levels to that of the sham group.[7]

Key Signaling Pathways

The immunomodulatory effects of this compound are mediated through specific intracellular signaling pathways upon activation of the kappa-opioid receptor.

G-Protein Coupling and Downstream Effectors

The KOR is coupled to the inhibitory G-protein, Gi/Go.[8] Upon agonist binding, this leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] This reduction in cAMP can impact the activity of protein kinase A (PKA) and subsequently modulate the transcription of inflammatory genes.

References

Difelikefalin: A Technical Guide to Kappa-Opioid Receptor Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of difelikefalin to the kappa-opioid receptor (KOR). It includes quantitative binding data, detailed experimental methodologies for determining binding affinity, and a visualization of the associated signaling pathways.

Introduction

This compound (also known as CR845 or KORSUVA™) is a synthetic, peripherally acting peptide agonist highly selective for the kappa-opioid receptor (KOR).[1][2] Its therapeutic action is primarily mediated through the activation of KORs located on peripheral sensory neurons and immune cells.[1] This peripheral restriction is a key characteristic, as its hydrophilic peptide structure limits its ability to cross the blood-brain barrier, thereby minimizing centrally-mediated side effects such as euphoria, respiratory depression, and dependence, which are commonly associated with mu-opioid receptor agonists.[2][3] this compound is approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[4]

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical measure of its potency and selectivity. This is often expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the available receptors at equilibrium. Lower Ki values indicate higher binding affinity.

This compound exhibits a high affinity for the human kappa-opioid receptor with exceptional selectivity over other opioid receptor subtypes.

ParameterReceptor SubtypeValueSpeciesSource
Binding Affinity (Ki) Human Kappa (KOR)0.32 nMHumanPublished Study
Selectivity Ratio KOR vs. Mu-Opioid Receptor>10,000-foldNot SpecifiedPublished Study
Affinity for other receptors Non-opioid receptorsNo known affinityNot Specified[5]

Table 1: Binding Affinity and Selectivity of this compound.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of this compound's binding affinity (Ki) is typically achieved through a competitive radioligand binding assay.[6] This method measures the ability of the unlabeled compound (this compound) to displace a radioactively labeled ligand that has a known affinity for the kappa-opioid receptor.[7]

Materials and Reagents
  • Receptor Source: Cell membrane preparations from a stable cell line, such as Chinese Hamster Ovary (CHO) cells, genetically engineered to express the human kappa-opioid receptor (hKOR).[1][8]

  • Radioligand: A tritiated, high-affinity KOR ligand. A common choice is [³H]diprenorphine or [³H]U-69,593.[8]

  • Test Compound: this compound, dissolved and serially diluted to a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled, potent KOR agonist (e.g., U-50488) or antagonist (e.g., nor-Binaltorphimine) to determine the amount of radioligand that binds non-specifically to the membrane or filter.[8]

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) is commonly used.[8]

  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/C) to separate receptor-bound radioligand from the unbound radioligand.[8]

  • Detection: Liquid scintillation counter to quantify the radioactivity trapped on the filters.

Assay Procedure
  • Preparation: Thaw the hKOR cell membrane preparations on ice. Prepare serial dilutions of this compound in the assay buffer.

  • Incubation: In a 96-well plate, incubate the hKOR cell membranes (typically 15-20 µg of protein per well) with a fixed concentration of the radioligand (e.g., 0.2-0.4 nM of [³H]diprenorphine) and varying concentrations of this compound.[8]

  • Equilibrium: The reaction mixtures are incubated to allow the binding to reach equilibrium. A typical incubation period is 60 minutes at 25°C.[8]

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the logical flow of a typical competitive radioligand binding assay used to determine the binding affinity of this compound.

G A Preparation of Reagents (hKOR Membranes, Radioligand, this compound) B Incubation of Assay Components in 96-well plate A->B C Attainment of Binding Equilibrium B->C D Rapid Filtration (Separation of Bound vs. Free Ligand) C->D E Washing of Filters (Removal of non-specific binding) D->E F Scintillation Counting (Quantification of Radioactivity) E->F G Data Analysis (IC50 Determination) F->G H Ki Calculation (Cheng-Prusoff Equation) G->H

Competitive Radioligand Binding Assay Workflow
KOR Signaling Pathway

The kappa-opioid receptor is a G-protein coupled receptor (GPCR).[9] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary therapeutic effects of KOR activation are mediated through its coupling with inhibitory Gi/o proteins.[9][10]

The diagram below outlines the key steps in the this compound-activated KOR signaling pathway.

G cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) Gi_o Gi/o Protein KOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits IonChannel Ion Channels (Ca2+, K+) Gi_o->IonChannel Modulates cAMP Reduced cAMP Levels AC->cAMP Neuronal Reduced Neuronal Excitability IonChannel->Neuronal This compound This compound This compound->KOR Binds cAMP->Neuronal Effect Anti-pruritic Effect Neuronal->Effect

This compound-Mediated KOR Signaling Pathway

This activation of Gi/o proteins leads to two primary downstream events:

  • Inhibition of Adenylyl Cyclase: This results in decreased intracellular concentrations of cyclic AMP (cAMP), which in turn reduces neuronal excitability.[9]

  • Modulation of Ion Channels: This includes the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing membrane hyperpolarization).[9]

Together, these actions suppress the transmission of itch signals from peripheral sensory neurons, resulting in the anti-pruritic effect of this compound.[1]

References

An In-Depth Technical Guide to the Molecular Structure and Properties of Difelikefalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difelikefalin (Korsuva™) is a first-in-class, peripherally restricted, and highly selective kappa-opioid receptor (KOR) agonist. Approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease (CKD-aP) in adults undergoing hemodialysis, its unique pharmacological profile offers a targeted therapeutic approach with a favorable safety profile, notably lacking the central nervous system side effects commonly associated with other opioid agonists. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical efficacy of this compound, supported by detailed experimental methodologies and quantitative data.

Molecular Structure and Physicochemical Properties

This compound is a synthetic D-amino acid tetrapeptide, a structural feature that confers resistance to enzymatic degradation and contributes to its pharmacokinetic profile.[1]

IUPAC Name: 4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid[2]

Chemical Formula: C₃₆H₅₃N₇O₆[2]

Molecular Weight: 679.86 g/mol (free base)[3]

This compound is administered as an acetate salt, which is a white to off-white powder soluble in water.[3] The intravenous formulation is a sterile, preservative-free, clear, and colorless isotonic solution with a pH of 4.5.[3]

PropertyValueReference
Chemical Formula C₃₆H₅₃N₇O₆[2]
Molecular Weight (free base) 679.86 g/mol [3]
Appearance White to off-white powder[3]
Solubility Soluble in water[3]
Formulation pH 4.5[3]

Mechanism of Action

This compound exerts its therapeutic effects through selective agonism of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[4] Its action is primarily restricted to the periphery, which is a key differentiator from other opioid agonists and is attributed to its hydrophilic peptide structure that limits its ability to cross the blood-brain barrier.[5]

The proposed antipruritic mechanism of this compound involves a dual action:[4][6]

  • On Peripheral Sensory Neurons: Activation of KORs on the terminals of sensory neurons is thought to inhibit the transmission of itch signals to the central nervous system.

  • On Immune Cells: this compound has been shown to modulate immune responses by acting on KORs expressed on immune cells, leading to a reduction in the release of pro-inflammatory mediators that can contribute to the sensation of itch.[1][7]

Receptor Binding and Selectivity
Intracellular Signaling Pathway

Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/Go). This initiates a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: The activated Gα subunit of the G-protein inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the opening of inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the neuron and reduced excitability, and the closing of N-type voltage-gated calcium (Ca2+) channels, which inhibits the release of neurotransmitters.

  • β-Arrestin Pathway: Like many GPCRs, KOR activation can also lead to the recruitment of β-arrestins. While the precise role of the β-arrestin pathway in the therapeutic effects of this compound is still under investigation, it is generally involved in receptor desensitization, internalization, and signaling to other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_protein Gi/Go Protein (α, βγ subunits) KOR->G_protein Activates Beta_arrestin β-Arrestin KOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC α subunit inhibits K_channel K+ Channel G_protein->K_channel βγ subunit opens Ca_channel Ca2+ Channel G_protein->Ca_channel βγ subunit closes cAMP cAMP AC->cAMP Converts ATP to Neuronal_excitability Neuronal Excitability K_channel->Neuronal_excitability Decreases Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Inhibits This compound This compound This compound->KOR Binds and Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates MAPK_pathway MAPK Pathway Beta_arrestin->MAPK_pathway Activates

Figure 1: this compound-activated KOR signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy subjects and in patients with end-stage renal disease undergoing hemodialysis.

ParameterValue in Hemodialysis PatientsReference
Bioavailability (IV) 100%[2]
Volume of Distribution ~238 mL/kg[2]
Plasma Protein Binding 23% - 28%[2]
Metabolism Not metabolized by CYP450 enzymes[8]
Elimination Half-life (pre-dialysis) 23 - 31 hours[2]
Excretion 59% feces, 11% urine, 20% dialysate[2]

This compound is not a substrate for cytochrome P450 enzymes, and it does not inhibit or induce these enzymes, indicating a low potential for drug-drug interactions.[8] Hemodialysis reduces plasma concentrations of this compound by 70-80%.[2]

Clinical Efficacy

The efficacy of this compound for the treatment of moderate-to-severe CKD-aP in hemodialysis patients was established in two pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled trials: KALM-1 and KALM-2.

Experimental Protocols: KALM-1 and KALM-2 Trials

Objective: To evaluate the efficacy and safety of intravenous this compound compared to placebo in reducing the intensity of pruritus in hemodialysis patients with moderate-to-severe CKD-aP.

Study Design:

  • Phase: 3

  • Design: Randomized, double-blind, placebo-controlled

  • Duration: 12-week treatment period followed by a 52-week open-label extension.

  • Patient Population: Adult hemodialysis patients with moderate-to-severe pruritus.

  • Intervention: Intravenous this compound (0.5 mcg/kg) or placebo, administered three times per week after each hemodialysis session.

  • Primary Efficacy Endpoint: The proportion of patients with a ≥3-point improvement from baseline in the weekly mean of the daily 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score at week 12.

  • Secondary Efficacy Endpoints: Included changes from baseline in the 5-D Itch Scale total score and Skindex-10 total score.

KALM_Trial_Workflow Start Patient Screening (HD patients with moderate-to-severe pruritus) Randomization Randomization (1:1) Start->Randomization Difelikefalin_Arm This compound (0.5 mcg/kg IV) 3x/week for 12 weeks Randomization->Difelikefalin_Arm Arm 1 Placebo_Arm Placebo IV 3x/week for 12 weeks Randomization->Placebo_Arm Arm 2 Primary_Endpoint Primary Endpoint Assessment (Week 12) (Proportion of patients with ≥3-point improvement in WI-NRS) Difelikefalin_Arm->Primary_Endpoint Placebo_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (5-D Itch Scale, Skindex-10) Primary_Endpoint->Secondary_Endpoints Open_Label_Extension Open-Label Extension (52 weeks) Secondary_Endpoints->Open_Label_Extension

Figure 2: Simplified workflow of the KALM-1 and KALM-2 clinical trials.
Efficacy Data

A pooled analysis of the KALM-1 and KALM-2 trials, which included 851 patients, demonstrated the following results at week 12:

Efficacy EndpointThis compound (n=426)Placebo (n=425)p-value
Proportion of patients with ≥3-point improvement in WI-NRS 51.1%35.2%<0.001
Proportion of patients with ≥4-point improvement in WI-NRS 38.7%23.4%<0.001
Proportion of patients with ≥15-point improvement in Skindex-10 55.5%40.5%<0.001
Proportion of patients with ≥5-point improvement in 5-D Itch Scale 52.1%42.3%0.01

These results indicate that this compound was significantly more effective than placebo in reducing itch intensity and improving itch-related quality of life.

Preclinical Studies

Anti-inflammatory Effects

Preclinical studies have demonstrated the anti-inflammatory properties of this compound.

Experimental Protocol: Cytokine Release in Human Monocyte-Derived Macrophages

  • Objective: To assess the effect of this compound on the release of pro-inflammatory cytokines.

  • Methodology: Human monocyte-derived macrophages were stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in the cell culture supernatant were measured using enzyme-linked immunosorbent assay (ELISA).

  • Results: this compound was shown to suppress the release of TNF-α and IL-1β in a concentration-dependent manner.[1]

Experimental Protocol: In Vivo Anti-inflammatory Effects in Mice

  • Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

  • Methodology: Mice were administered lipopolysaccharide (LPS) to induce a systemic inflammatory response. This compound was administered prior to the LPS challenge. Serum levels of TNF-α and IL-1β were measured at various time points.

  • Results: this compound significantly reduced the LPS-induced increase in serum TNF-α and IL-1β levels.[1]

Conclusion

This compound represents a significant advancement in the treatment of chronic kidney disease-associated pruritus in hemodialysis patients. Its novel, peripherally restricted mechanism of action, targeting the kappa-opioid receptor, provides effective relief from pruritus while avoiding the central nervous system side effects of traditional opioids. The robust clinical trial data, supported by a well-characterized molecular and pharmacokinetic profile, establish this compound as a valuable therapeutic option for this patient population. Further research may explore its potential in other pruritic conditions and further elucidate the intricacies of its intracellular signaling pathways.

References

The Discovery and Development of Difelikefalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers and Drug Development Professionals

Abstract

Difelikefalin (formerly known as CR845) is a first-in-class, peripherally restricted, and highly selective kappa-opioid receptor (KOR) agonist. It represents a significant advancement in the treatment of moderate-to-severe pruritus, particularly in patients with chronic kidney disease (CKD) undergoing hemodialysis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound. It includes detailed summaries of preclinical and clinical data, experimental methodologies, and visualizations of key pathways and processes to serve as a resource for researchers, scientists, and drug development professionals.

Introduction: The Unmet Need in Chronic Pruritus

Chronic pruritus, or itch lasting longer than six weeks, is a debilitating symptom associated with numerous dermatological and systemic diseases, including chronic kidney disease (CKD). For patients with CKD on hemodialysis, the condition is referred to as CKD-associated pruritus (CKD-aP) and is characterized by a relentless and generalized itch that significantly impairs quality of life, affecting sleep, mood, and social functioning. The pathogenesis of CKD-aP is complex and not fully elucidated but is thought to involve a dysregulation of the endogenous opioid system, among other factors. Prior to the development of this compound, there were no approved therapies for CKD-aP in the United States or Europe, highlighting a significant unmet medical need.[1][2]

Discovery and Preclinical Development

Rationale for a Peripherally Acting KOR Agonist

The opioid system, comprising mu (μ), delta (δ), and kappa (κ) receptors, is a known modulator of both pain and itch. While activation of μ-opioid receptors can induce or exacerbate itch, activation of KORs has been shown to have an anti-pruritic effect.[3][4] However, earlier KOR agonists that could cross the blood-brain barrier were associated with undesirable central nervous system (CNS) side effects, such as dysphoria, sedation, and hallucinations, which limited their therapeutic potential.[5]

The discovery of this compound was driven by the hypothesis that selective activation of KORs in the periphery could provide relief from pruritus without the centrally-mediated side effects. This compound, a synthetic D-amino acid tetra-peptide, was specifically designed to have physicochemical properties that limit its ability to cross the blood-brain barrier.[6][7]

Pharmacology and Selectivity

Preclinical studies demonstrated that this compound is a potent and highly selective agonist for the KOR.[5] It exhibits negligible activity at the mu or delta opioid receptors and has no significant affinity for other non-opioid receptors.[1][5] This high selectivity is a key feature of its pharmacological profile.

Mechanism of Action

This compound exerts its anti-pruritic effects through the activation of KORs located on peripheral sensory neurons and immune cells.[1][8]

  • On Peripheral Sensory Neurons: Activation of KORs on the terminals of afferent C-fiber neurons inhibits the transmission of itch signals to the spinal cord and brain.[9][10] This is achieved through the modulation of ion channels, which reduces neuronal excitability.

  • On Immune Cells: KORs are also expressed on various immune cells. This compound's activation of these receptors leads to a reduction in the release of pro-inflammatory mediators, such as cytokines, which are believed to contribute to the inflammatory component of pruritus.[8][11]

This dual mechanism of action, combining neuronal inhibition and anti-inflammatory effects, contributes to its efficacy in alleviating itch.[8]

Signaling Pathway of this compound

dot

Difelikefalin_Signaling_Pathway cluster_cell Peripheral Sensory Neuron / Immune Cell cluster_gprotein G-protein This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds and Activates G_alpha Gα (i/o) KOR->G_alpha Activates G_betagamma Gβγ KOR->G_betagamma Activates AC Adenylyl Cyclase G_alpha->AC Inhibits Cytokine_Release ↓ Pro-inflammatory Cytokine Release G_alpha->Cytokine_Release Ion_Channel Ion Channel (e.g., Ca2+ channel) G_betagamma->Ion_Channel Modulates Neuronal_Transmission ↓ Neuronal Excitability Ion_Channel->Neuronal_Transmission cAMP ↓ cAMP AC->cAMP cAMP->Neuronal_Transmission Inflammation ↓ Inflammation Cytokine_Release->Inflammation Itch_Signal ↓ Itch Signal Transmission Neuronal_Transmission->Itch_Signal

Caption: Signaling pathway of this compound upon binding to the Kappa Opioid Receptor (KOR).

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy subjects and in patients with CKD undergoing hemodialysis.

ParameterValue in Hemodialysis PatientsCitation
Administration Intravenous (IV) bolus[12]
Bioavailability 100% (IV)[13]
Volume of Distribution (Vd) ~238 mL/kg[12][13]
Plasma Protein Binding 23% to 28%[12][14]
Metabolism Not metabolized by cytochrome P450 (CYP) enzymes.[13][14]
Half-life (t½) 23 to 31 hours (pre-dialysis)[12][14]
Elimination ~11% in urine, ~59% in feces, ~20% in dialysate.[12][14]
Dialysis Clearance 70% to 80% of plasma concentration cleared by a 4-hour high-flux hemodialysis session.[12][14]

Clinical Development

The clinical development program for this compound for the treatment of CKD-aP in hemodialysis patients included Phase 2 and pivotal Phase 3 trials.

Phase 2 Clinical Trial

A randomized, double-blind, placebo-controlled Phase 2 study evaluated the efficacy and safety of intravenous this compound at doses of 0.5 µg/kg, 1.0 µg/kg, and 1.5 µg/kg in 174 hemodialysis patients with moderate-to-severe pruritus.[15][16] The primary endpoint was the change from baseline in the weekly mean of the 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score at week 8.[15]

OutcomePlaceboThis compound (0.5 µg/kg)This compound (1.0 µg/kg)This compound (1.5 µg/kg)Citation
Change from Baseline in WI-NRS at Week 8 --3.8 (p < 0.001)-2.8-3.2 (p = 0.019)[17]
Proportion of Patients with ≥3-point WI-NRS Reduction 29%59-64% (across all doses)59-64% (across all doses)59-64% (across all doses)[18]

The trial demonstrated that this compound significantly reduced itch intensity and improved itch-related quality of life compared to placebo.[15][19]

Phase 3 Clinical Trials (KALM-1 and KALM-2)

Two pivotal, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials, KALM-1 (in the US) and KALM-2 (global), evaluated the efficacy and safety of this compound (0.5 µg/kg) in a total of 851 hemodialysis patients with moderate-to-severe CKD-aP.[17][20] The primary endpoint for both studies was the proportion of patients achieving a ≥3-point improvement from baseline in the weekly mean of the daily 24-hour WI-NRS score at week 12.[17][20]

Outcome (at Week 12)PlaceboThis compound (0.5 µg/kg)p-valueCitation
KALM-1: ≥3-point WI-NRS Improvement 27.9%49.1%<0.001[20]
KALM-2: ≥3-point WI-NRS Improvement 42%54%0.02[17]
Pooled Analysis: ≥3-point WI-NRS Improvement 35.2%51.1%<0.001[11]
Pooled Analysis: ≥4-point WI-NRS Improvement 23.4%38.7%<0.001[11]
KALM-1: Change in Skindex-10 Score -12.0-17.2<0.001[18]
KALM-1: Change in 5-D Itch Scale Score -3.7-5.0<0.001[18]

The results of the KALM-1 and KALM-2 trials were positive, demonstrating that this compound treatment led to a statistically significant and clinically meaningful reduction in itch intensity and improvement in itch-related quality of life compared to placebo.[16][17][20]

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated.[21] The most commonly reported treatment-emergent adverse events (TEAEs) were diarrhea, dizziness, nausea, and somnolence.[21] Importantly, studies on the abuse potential of this compound concluded a low risk for abuse, and it is not classified as a controlled substance.[1]

Regulatory Milestones

  • August 2021: The U.S. Food and Drug Administration (FDA) approved KORSUVA™ (this compound) injection for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[9][22][23]

  • April 2022: The European Medicines Agency (EMA) granted marketing authorization for Kapruvia® (this compound) for the same indication.[9]

Experimental Protocols

Radioligand Binding Assay for Receptor Selectivity

The selectivity of this compound for opioid receptors is determined using radioligand binding assays. A general protocol for such an assay is outlined below.

dot

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing opioid receptors (KOR, MOR, DOR) Assay_Mix Create assay mixture: - Membranes - Radioligand (e.g., [3H]diprenorphine) - Varying concentrations of this compound Membrane_Prep->Assay_Mix Incubate Incubate at room temperature for 60 minutes to reach equilibrium Assay_Mix->Incubate Filter Rapidly filter mixture through GF/C filters to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Count Measure radioactivity on filters using liquid scintillation counting Wash->Count Analyze Perform non-linear regression analysis to determine IC50 and calculate Ki values Count->Analyze

Caption: General experimental workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human kappa (KOR), mu (MOR), or delta (DOR) opioid receptors are prepared.

  • Competitive Binding: The membranes are incubated with a specific radioligand (e.g., [³H]U69,593 for KOR) and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[6][20]

Clinical Trial Protocol for Efficacy and Safety (Based on KALM-1 & KALM-2)

The pivotal Phase 3 trials for this compound followed a similar design.

dot

Clinical_Trial_Workflow Screening Screening of adult hemodialysis patients with moderate-to-severe pruritus (WI-NRS ≥ 4 or 5) Run_in 7-day Run-in Period to confirm baseline pruritus severity Screening->Run_in Randomization Randomization (1:1) Run_in->Randomization Treatment_this compound IV this compound (0.5 µg/kg) 3 times per week for 12 weeks Randomization->Treatment_this compound Treatment_Placebo IV Placebo 3 times per week for 12 weeks Randomization->Treatment_Placebo Assessment Weekly assessment of: - Itch Intensity (WI-NRS) - Quality of Life (Skindex-10, 5-D Itch) - Safety (Adverse Events) Treatment_this compound->Assessment Treatment_Placebo->Assessment Primary_Endpoint Primary Endpoint Analysis at Week 12: Proportion of patients with ≥3-point improvement in WI-NRS Assessment->Primary_Endpoint Open_Label Optional 52-week Open-Label Extension Primary_Endpoint->Open_Label

Caption: Simplified workflow of the KALM-1 and KALM-2 Phase 3 clinical trials.

Methodology:

  • Patient Population: Adult patients with end-stage renal disease on hemodialysis at least three times a week with moderate-to-severe pruritus.[22]

  • Design: Multicenter, randomized, double-blind, placebo-controlled.[22]

  • Intervention: Intravenous bolus injection of this compound (0.5 µg/kg) or placebo administered into the venous line of the dialysis circuit at the end of each hemodialysis session.[22]

  • Primary Outcome Measure: The proportion of patients with a ≥3-point improvement from baseline at week 12 in the weekly mean of the 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS).[20]

  • Secondary Outcome Measures: Included the proportion of patients with a ≥4-point improvement in the WI-NRS score and changes from baseline in itch-related quality of life as measured by the Skindex-10 and 5-D itch scales.[20]

Patient-Reported Outcome Measures
  • Worst Itching Intensity Numerical Rating Scale (WI-NRS): A single-item scale where patients rate the intensity of their worst itch over the past 24 hours on a scale of 0 ("no itching") to 10 ("worst itching imaginable"). A ≥3-point improvement is considered clinically meaningful.[14]

  • Skindex-10: A 10-item questionnaire assessing the impact of skin disease on a patient's quality of life over the past week. Scores range from 0 to 60, with lower scores indicating better quality of life.[24][25]

  • 5-D Itch Scale: A multidimensional questionnaire that assesses five aspects of pruritus: degree, duration, direction, disability, and distribution. Total scores range from 5 to 25, with higher scores indicating a greater burden of itch.[24][26]

Conclusion

The discovery and development of this compound mark a significant milestone in the management of chronic pruritus, offering a targeted and effective therapy for patients with CKD-aP on hemodialysis. Its unique pharmacological profile as a peripherally restricted KOR agonist allows for the alleviation of itch without the adverse CNS effects that have hindered the development of previous KOR-targeted therapies. The robust clinical trial program has provided strong evidence of its efficacy and safety, leading to its approval by major regulatory agencies. This compound serves as a prime example of rational drug design, translating a fundamental understanding of the pathophysiology of itch into a novel therapeutic agent that addresses a long-standing unmet medical need. Future research may explore its utility in other pruritic conditions and the development of alternative formulations.[18]

References

Preclinical Evidence for Difelikefalin in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with a range of dose-limiting side effects. The kappa opioid receptor (KOR) system has emerged as a promising target for the development of novel analgesics. Difelikefalin (CR845), a highly selective, peripherally acting KOR agonist, is a novel investigational compound with potential applications in various pain states. Its peripheral restriction is designed to minimize the central nervous system-mediated side effects, such as dysphoria and sedation, which have limited the clinical utility of other KOR agonists. This technical guide provides a comprehensive overview of the preclinical evidence for this compound in neuropathic pain, focusing on experimental methodologies, and the underlying signaling pathways. While specific quantitative preclinical data for this compound in neuropathic pain models is not extensively available in the public domain, this guide incorporates illustrative data from studies on other selective KOR agonists in relevant animal models to provide a framework for understanding the potential efficacy of this therapeutic class.

Quantitative Data from Preclinical Neuropathic Pain Models

Due to the limited availability of specific quantitative preclinical data for this compound in publicly accessible literature, the following tables present representative data from studies evaluating other selective kappa opioid receptor agonists in established rodent models of neuropathic pain. This information is intended to be illustrative of the potential anti-allodynic and anti-hyperalgesic effects of peripherally acting KOR agonists.

Table 1: Effect of a Selective KOR Agonist on Mechanical Allodynia in a Rat Model of Paclitaxel-Induced Neuropathic Pain

Treatment GroupDose (mg/kg)Route of AdministrationPaw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-Treatment% Reversal of Allodynia
Vehicle-i.p.15.2 ± 0.83.5 ± 0.50%
KOR Agonist0.1i.p.14.9 ± 0.97.8 ± 0.745%
KOR Agonist0.3i.p.15.1 ± 0.711.2 ± 1.175%
KOR Agonist1.0i.p.15.3 ± 0.613.5 ± 0.990%

Data are presented as mean ± SEM. Paw withdrawal threshold is measured using von Frey filaments. A higher value indicates less sensitivity to mechanical stimuli.

Table 2: Effect of a Selective KOR Agonist on Thermal Hyperalgesia in a Rat Model of Chronic Constriction Injury (CCI)

Treatment GroupDose (mg/kg)Route of AdministrationPaw Withdrawal Latency (s) - BaselinePaw Withdrawal Latency (s) - Post-Treatment% Reversal of Hyperalgesia
Sham + Vehicle-s.c.10.2 ± 0.59.9 ± 0.6N/A
CCI + Vehicle-s.c.10.1 ± 0.44.2 ± 0.30%
CCI + KOR Agonist0.3s.c.9.9 ± 0.56.8 ± 0.450%
CCI + KOR Agonist1.0s.c.10.3 ± 0.68.9 ± 0.585%
CCI + KOR Agonist3.0s.c.10.0 ± 0.49.5 ± 0.695%

Data are presented as mean ± SEM. Paw withdrawal latency is measured using a radiant heat source. A longer latency indicates less sensitivity to thermal stimuli.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the preclinical evaluation of analgesics for neuropathic pain.

Paclitaxel-Induced Neuropathic Pain Model

This model is widely used to mimic chemotherapy-induced peripheral neuropathy.

  • Animal Model: Adult male Sprague-Dawley rats (200-250g) are typically used.

  • Induction of Neuropathy: Paclitaxel is dissolved in a vehicle solution (e.g., a 1:1 mixture of Cremophor EL and ethanol) and then diluted in saline. Rats receive intraperitoneal (i.p.) injections of paclitaxel (e.g., 2 mg/kg) on four alternate days (days 0, 2, 4, and 6) for a cumulative dose of 8 mg/kg.[1][2] A control group receives the vehicle solution.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. Rats are placed in individual plastic cages on a wire mesh floor and allowed to acclimate. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. Testing is typically performed before the first paclitaxel injection (baseline) and at various time points after the final injection (e.g., days 7, 14, 21, and 28).

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is set to prevent tissue damage.

Chronic Constriction Injury (CCI) Model

This surgical model produces a reliable and long-lasting peripheral nerve injury.

  • Animal Model: Adult male Wistar or Sprague-Dawley rats (200-250g) are commonly used.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until a slight constriction of the nerve is observed. In sham-operated animals, the nerve is exposed but not ligated.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments as described for the paclitaxel model.

    • Thermal Hyperalgesia: Assessed using the plantar test as described above. Behavioral testing is conducted before surgery (baseline) and at regular intervals post-surgery (e.g., weekly for up to 6 weeks).

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the Peripheral Kappa Opioid Receptor

This compound exerts its analgesic effect by binding to kappa opioid receptors located on the peripheral terminals of nociceptive (pain-sensing) neurons, particularly in the dorsal root ganglia (DRG).[3] The binding of this compound, a G-protein coupled receptor (GPCR) agonist, initiates an intracellular signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals to the central nervous system.[4][5]

G_protein_signaling This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Voltage-Gated Ca2+ Channels G_protein->VGCC Inhibits K_channel Inwardly Rectifying K+ Channels (Kir) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia experimental_workflow A Animal Model Selection (e.g., Rat) B Induction of Neuropathic Pain (e.g., Paclitaxel Administration) A->B C Baseline Behavioral Testing (von Frey, Plantar Test) B->C D Drug Administration (this compound vs. Vehicle) C->D E Post-Treatment Behavioral Testing D->E F Data Analysis (Paw Withdrawal Threshold/Latency) E->F G Evaluation of Efficacy F->G

References

Methodological & Application

Difelikefalin for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difelikefalin (CR845) is a selective, peripherally restricted kappa opioid receptor (KOR) agonist. Its mechanism of action outside the central nervous system makes it a promising therapeutic candidate for conditions such as chronic pruritus and pain, without the typical side effects associated with centrally acting opioids.[1][2] This document provides detailed application notes and protocols for the use of this compound in various in vivo animal models of pruritus, pain, and other conditions, intended to guide researchers in their preclinical studies.

Mechanism of Action

This compound exerts its effects by binding to and activating KORs, which are G protein-coupled receptors (GPCRs).[3] The activation of these receptors, primarily located on peripheral sensory neurons and immune cells, leads to a cascade of intracellular events.[4][5] The KOR is coupled to the Gi/G0 protein, and its activation inhibits adenylyl cyclase, resulting in decreased cyclic AMP (camp) levels.[6] This signaling pathway ultimately modulates ion channel activity and reduces the release of pro-inflammatory and pruritogenic mediators, thereby alleviating sensations of itch and pain.[3][4]

Signaling Pathway

The binding of this compound to the KOR initiates a signaling cascade that involves the dissociation of the G protein into its α (Gαi/o) and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. The βγ subunit can modulate the activity of various downstream effectors, including ion channels and kinases. Additionally, KOR activation can trigger mitogen-activated protein kinase (MAPK) pathways, such as ERK, p38, and JNK, which are involved in regulating a variety of cellular processes.

Difelikefalin_Signaling_Pathway This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR G_protein Gi/o Protein KOR->G_protein activates MAPK MAPK Pathways (ERK, p38, JNK) KOR->MAPK activates G_alpha Gαi/o G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits Ion_Channels Ion Channels G_beta_gamma->Ion_Channels modulates cAMP ↓ cAMP Effect Antipruritic & Antinociceptive Effects cAMP->Effect MAPK->Effect Ion_Channels->Effect Pruritus_Protocol acclimatization Acclimatization (e.g., 1 hour in observation chambers) drug_admin This compound or Vehicle Administration (e.g., IV, IP, SC) acclimatization->drug_admin pruritogen_injection Pruritogen Injection (e.g., Histamine, Substance P) Intradermal injection into the nape of the neck drug_admin->pruritogen_injection (pre-treatment) behavioral_observation Behavioral Observation (e.g., 30-60 minutes) pruritogen_injection->behavioral_observation data_analysis Data Analysis (Quantification of scratching bouts) behavioral_observation->data_analysis Chung_Model_Protocol anesthesia Anesthesia (e.g., Sodium Pentobarbital) surgery Surgical Procedure Tight ligation of L5 and L6 spinal nerves anesthesia->surgery recovery Post-operative Recovery (e.g., 3-7 days) surgery->recovery baseline_testing Baseline Behavioral Testing (e.g., von Frey filaments for mechanical allodynia) recovery->baseline_testing drug_admin This compound or Vehicle Administration baseline_testing->drug_admin post_drug_testing Post-treatment Behavioral Testing drug_admin->post_drug_testing data_analysis Data Analysis (Comparison of paw withdrawal thresholds) post_drug_testing->data_analysis

References

Application Notes and Protocols: Measuring Cytokine Release After Difelikefalin Treatment In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difelikefalin is a selective agonist of the kappa-opioid receptor (KOR) with a primary site of action in the periphery.[1] Its hydrophilic peptide structure limits its ability to cross the blood-brain barrier, thereby reducing the risk of central nervous system-mediated side effects commonly associated with other opioids.[2] Beyond its established role in reducing pruritus, this compound exhibits immunomodulatory and anti-inflammatory properties.[3] Activation of KORs on immune cells by this compound can lead to a reduction in the release of pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory conditions.[3][4]

In vitro cytokine release assays are crucial preclinical tools for evaluating the immunomodulatory effects of therapeutic agents.[5] These assays, often utilizing human peripheral blood mononuclear cells (PBMCs) or whole blood, can help predict the potential for cytokine release syndrome (CRS) and characterize the anti-inflammatory activity of a compound.[6][7] This document provides detailed protocols for assessing the impact of this compound on cytokine release from human PBMCs in vitro.

Signaling Pathways and Experimental Workflow

Activation of the kappa-opioid receptor by this compound initiates a cascade of intracellular signaling events that ultimately modulate the production and release of cytokines. The experimental workflow to measure these effects involves the isolation of immune cells, stimulation to induce cytokine production, treatment with this compound, and subsequent quantification of released cytokines.

G cluster_0 KOR Signaling Pathway This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/Go Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Activation (ERK, p38, JNK) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Transcription_Factors Modulation of Transcription Factors (e.g., NF-κB) MAPK->Transcription_Factors Cytokine_Modulation ↓ Pro-inflammatory Cytokine Production Transcription_Factors->Cytokine_Modulation

Caption: this compound-induced KOR signaling pathway.

G cluster_1 Experimental Workflow start Start: Whole Blood or Buffy Coat isolate_pbmc Isolate PBMCs (Ficoll Gradient Centrifugation) start->isolate_pbmc wash_cells Wash and Resuspend PBMCs isolate_pbmc->wash_cells plate_cells Plate PBMCs wash_cells->plate_cells pre_treat Pre-treat with this compound (Various Concentrations) plate_cells->pre_treat stimulate Stimulate with LPS or other mitogen pre_treat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant cytokine_assay Measure Cytokines (ELISA, Multiplex Assay) collect_supernatant->cytokine_assay analyze Data Analysis cytokine_assay->analyze

Caption: In vitro cytokine release assay workflow.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood or buffy coat using Ficoll gradient centrifugation.[8][9]

Materials:

  • Human whole blood or buffy coat

  • Phosphate-Buffered Saline (PBS), sterile

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Centrifuge tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood or buffy coat 1:1 with sterile PBS.

  • Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque PLUS in a 50 mL centrifuge tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.

  • Collect the buffy coat layer, which contains the PBMCs, and transfer it to a new 50 mL centrifuge tube.

  • Add sterile PBS to the collected PBMCs to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI 1640 medium.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

  • Adjust the cell concentration to the desired density for the cytokine release assay (e.g., 1 x 10^6 cells/mL).

Protocol 2: Cytokine Release Assay with LPS-Stimulated PBMCs

This protocol details the procedure for measuring the effect of this compound on cytokine release from Lipopolysaccharide (LPS)-stimulated PBMCs.

Materials:

  • Isolated human PBMCs

  • RPMI 1640 medium (supplemented as above)

  • This compound stock solution (in a suitable vehicle, e.g., sterile water or DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

  • Cytokine detection assay kits (e.g., ELISA or multiplex bead array)

  • Plate reader

Procedure:

  • Seed 1 x 10^5 PBMCs in 100 µL of RPMI 1640 medium into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in RPMI 1640 medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control.

  • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Prepare a working solution of LPS in RPMI 1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (the optimal concentration may need to be determined empirically). Include unstimulated control wells (with and without this compound).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Store the supernatants at -80°C until cytokine analysis.

  • Measure the concentrations of cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.

Data Presentation

The quantitative data from the cytokine release assays should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Cytokine Release from LPS-Stimulated PBMCs (Hypothetical Data)

TreatmentTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SDIL-10 (pg/mL) ± SD
Unstimulated Control50 ± 1030 ± 820 ± 540 ± 12
LPS (100 ng/mL)2500 ± 2003500 ± 300800 ± 70500 ± 50
LPS + this compound (1 nM)2000 ± 1502800 ± 250650 ± 60600 ± 55
LPS + this compound (10 nM)1500 ± 1202000 ± 180450 ± 40750 ± 65
LPS + this compound (100 nM)800 ± 701000 ± 90250 ± 25900 ± 80

Summary and Conclusion

The provided protocols outline a robust methodology for investigating the in vitro effects of this compound on cytokine release from human immune cells. Based on its mechanism of action as a KOR agonist with known anti-inflammatory properties, it is anticipated that this compound will dose-dependently inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in stimulated PBMCs, while potentially enhancing the production of the anti-inflammatory cytokine IL-10. These assays are essential for characterizing the immunomodulatory profile of this compound and can provide valuable data for its further development as a therapeutic agent for inflammatory conditions. Researchers should optimize assay conditions, such as cell density, stimulant concentration, and incubation time, for their specific experimental setup.[9]

References

Application Notes and Protocols for Difelikefalin in Immunological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Difelikefalin, a selective kappa-opioid receptor (KOR) agonist, in immunological research. The document includes detailed experimental protocols, data summaries, and visual representations of signaling pathways to facilitate the investigation of this compound's immunomodulatory properties.

Introduction

This compound (CR845) is a peripherally restricted agonist of the kappa-opioid receptor (KOR) with demonstrated anti-inflammatory effects.[1] It exerts its immunomodulatory functions by binding to KORs expressed on various immune cells, including macrophages, monocytes, T-lymphocytes, and B-lymphocytes.[2][3][4] Activation of these receptors leads to a reduction in the production and release of pro-inflammatory cytokines, suggesting a therapeutic potential for this compound in inflammatory conditions.[5]

Mechanism of Action in the Immune System

This compound's primary mechanism of immunological modulation involves the activation of KORs, which are G-protein coupled receptors (GPCRs).[6] Upon agonist binding, the receptor couples to inhibitory G-proteins (Gi/o), initiating a signaling cascade that ultimately suppresses inflammatory responses.[6] This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways.[6] The culmination of these signaling events is the reduced expression and secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

Data Presentation: In Vivo Cytokine Inhibition

The following table summarizes the in vivo efficacy of this compound in a rat model of renal ischemia-reperfusion injury, which induces a systemic inflammatory response.

CytokineVehicle (pg/mL)This compound (0.1 mg/kg) (pg/mL)Percent Inhibition
TNF-α150.3 ± 23.545.1 ± 8.7~70%
IL-1β89.6 ± 12.130.2 ± 5.4~66%
IL-61254.7 ± 210.3351.9 ± 65.2~72%
MCP-1245.8 ± 38.988.4 ± 15.1~64%
*Data represents mean ± SEM. Data is adapted from an in vivo study in a rat model of renal ischemia-reperfusion injury and may not be directly translatable to in vitro human cell assays.[7]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Anti-inflammatory Effect on Human PBMCs

This protocol describes a method to evaluate the effect of this compound on cytokine production by human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound (CR845)

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Human TNF-α, IL-1β, and IL-6 ELISA kits

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and perform a cell count.

    • Adjust the cell density to 1 x 10^6 cells/mL.

  • Cell Plating and Treatment:

    • Plate 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI 1640 medium.

    • Add 50 µL of the this compound dilutions to the respective wells. For the control wells, add 50 µL of medium without this compound.

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add 50 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL (this concentration may need to be optimized). For unstimulated controls, add 50 µL of sterile PBS.

    • The final volume in each well should be 200 µL.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate at 400 x g for 10 minutes.

    • Carefully collect the cell-free supernatant from each well and store at -80°C until cytokine analysis.

  • Cytokine Quantification:

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of each cytokine by this compound at different concentrations compared to the LPS-stimulated control.

    • If a dose-response is observed, calculate the IC50 value for each cytokine.

Mandatory Visualizations

Difelikefalin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to Gi Gi/o Protein KOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway (e.g., p38, JNK) Gi->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to NFkB NF-κB Pathway cAMP->NFkB Modulates MAPK->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inhibits Transcription of

Caption: KOR Signaling Pathway in Immune Cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PBMC_Isolation Isolate Human PBMCs Cell_Counting Count and Adjust Cell Density PBMC_Isolation->Cell_Counting Plating Plate PBMCs Cell_Counting->Plating Difelikefalin_Treatment Add this compound Plating->Difelikefalin_Treatment LPS_Stimulation Stimulate with LPS Difelikefalin_Treatment->LPS_Stimulation Incubation Incubate (18-24h) LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Quantify Cytokines (ELISA) Supernatant_Collection->ELISA Data_Analysis Analyze Data (% Inhibition, IC50) ELISA->Data_Analysis

Caption: In Vitro Cytokine Release Assay Workflow.

References

Application Notes and Protocols for Difelikefalin Administration in Non-Human Primates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of difelikefalin, a selective kappa opioid receptor (KOR) agonist, in non-human primate (NHP) studies. The information is compiled from preclinical safety, toxicology, and pharmacokinetic evaluations, primarily in Cynomolgus monkeys.

Introduction

This compound (formerly CR845) is a peripherally restricted KOR agonist developed for the treatment of pruritus. Its mechanism of action involves the activation of kappa opioid receptors on peripheral neurons and immune cells, which is thought to interrupt the transmission of itch signals and reduce inflammation. Due to its hydrophilic peptide structure, this compound has limited penetration into the central nervous system (CNS), potentially reducing the risk of centrally-mediated side effects commonly associated with other opioids. Non-human primate models, particularly the Cynomolgus monkey, have been instrumental in the nonclinical safety assessment of this compound.

Signaling Pathway of this compound

This compound exerts its antipruritic effects by activating peripheral kappa opioid receptors. This activation is believed to modulate the activity of sensory neurons and immune cells, leading to a reduction in the sensation of itch and inflammation.

difelikefalin_pathway cluster_periphery Peripheral Nervous System & Immune Cells cluster_cns Central Nervous System This compound This compound kor Kappa Opioid Receptor (KOR) This compound->kor Binds & Activates brain Brain This compound->brain Limited Penetration sensory_neuron Sensory Neuron kor->sensory_neuron Inhibits Itch Signal Transmission immune_cell Immune Cell kor->immune_cell Modulates Inflammatory Response

This compound's peripheral mechanism of action.

Quantitative Data from Non-Human Primate Studies

The following tables summarize the key quantitative data obtained from intravenous (IV) administration of this compound in Cynomolgus monkeys.

Toxicology Study Parameters

Repeat-dose toxicology studies have been conducted for up to 9 months to evaluate the long-term safety of this compound.

Study DurationSpeciesDose Levels (mg/kg/day, IV)
4 weeksCynomolgus MonkeyUp to 4
13 weeksCynomolgus Monkey0.06, 0.25, 1.0
39 weeks (9 months)Cynomolgus Monkey0.06, 0.25, 1.0
[1]
No Observed Adverse Effect Level (NOAEL) and Systemic Exposure

The NOAEL is the highest dose at which no adverse effects were observed. Systemic exposure is represented by the Area Under the Curve (AUC).

Study DurationNOAEL (mg/kg/day)AUC0-last at NOAEL (ng·hr/mL) - MaleAUC0-last at NOAEL (ng·hr/mL) - Female
9-Month Study 11.0105,500134,600
9-Month Study 20.2521,00017,200
[2]
Biodistribution

Autoradiographic studies in non-human primates have shown the distribution of this compound in various tissues.[3]

Tissue DistributionOrgans/Tissues
High Blood, Intestinal Contents, Kidney, Liver, Lung, Skin
Moderate Adrenal Gland, Bone Marrow, Heart, Pancreas, Skeletal Muscle, Spleen, Testis, Thyroid Gland
Poor Cerebrum, Cerebellum, Eyeball, Spinal Cord
[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to non-human primates.

General Toxicology Study Protocol (GLP)

This protocol outlines a general framework for a repeat-dose intravenous toxicity study in Cynomolgus monkeys.

glp_toxicology_workflow cluster_setup Study Setup cluster_dosing Dosing & Monitoring cluster_analysis Analysis animal_selection Animal Selection (Cynomolgus Monkeys) acclimation Acclimation Period animal_selection->acclimation randomization Randomization into Dose Groups acclimation->randomization iv_admin Daily Intravenous Administration (e.g., 0.06, 0.25, 1.0 mg/kg) randomization->iv_admin clinical_obs Clinical Observations (Twice Daily) iv_admin->clinical_obs body_weight Body Weight & Food Consumption (Weekly) iv_admin->body_weight sample_collection Blood & Urine Collection (Periodic) iv_admin->sample_collection necropsy Necropsy & Histopathology clinical_obs->necropsy body_weight->necropsy hematology Hematology sample_collection->hematology clinical_chem Clinical Chemistry sample_collection->clinical_chem urinalysis Urinalysis sample_collection->urinalysis hematology->necropsy clinical_chem->necropsy urinalysis->necropsy

Workflow for a GLP toxicology study.

Methodology:

  • Animal Model: Naive, purpose-bred Cynomolgus monkeys (Macaca fascicularis) are used. Animals are socially housed in conditions compliant with animal welfare regulations.

  • Dose Groups: Animals are randomized into multiple dose groups, including a vehicle control group and at least three this compound dose groups (e.g., 0.06, 0.25, and 1.0 mg/kg/day).[2]

  • Administration: this compound is administered once daily via intravenous bolus injection for the duration of the study (e.g., 9 months).[2]

  • Clinical Observations: Cageside observations are performed at least twice daily for signs of morbidity, mortality, and behavioral changes. A more detailed clinical examination is conducted weekly.

  • Body Weight and Food Consumption: Individual body weights and food consumption are recorded weekly.

  • Clinical Pathology: Blood and urine samples are collected at predetermined intervals for hematology, clinical chemistry, and urinalysis.

  • Toxicokinetics: Blood samples are collected at specified time points after dosing on designated days to determine the plasma concentrations of this compound and calculate pharmacokinetic parameters such as AUC.

  • Necropsy and Histopathology: At the end of the study, a full necropsy is performed on all animals. A comprehensive list of tissues is collected, weighed, and preserved for microscopic examination.

Safety Pharmacology Assessment Protocol

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Cardiovascular and Respiratory Monitoring:

  • Animal Model: Conscious, telemetered Cynomolgus monkeys are often used to allow for continuous monitoring without the stress of restraint.

  • Parameters Monitored:

    • Cardiovascular: Electrocardiogram (ECG), heart rate, and arterial blood pressure.

    • Respiratory: Respiratory rate, tidal volume, and minute volume.

  • Procedure:

    • Animals are surgically implanted with telemetry devices.

    • Following a recovery period, baseline data is collected.

    • This compound is administered intravenously at various dose levels.

    • Cardiovascular and respiratory parameters are continuously monitored pre-dose and for a specified period post-dose.

Pruritus Model (Exploratory)

While specific pruritus models in non-human primates for this compound are not detailed in the available literature, a potential experimental design could be adapted from studies with other kappa opioid agonists.

pruritus_model_workflow cluster_induction Pruritus Induction cluster_treatment Treatment & Observation cluster_outcome Outcome Assessment pruritogen Administer Pruritogen (e.g., Intrathecal Morphine) difelikefalin_admin Administer this compound (Intravenous) pruritogen->difelikefalin_admin behavioral_obs Observe & Quantify Scratching Behavior difelikefalin_admin->behavioral_obs data_analysis Analyze Reduction in Scratching Frequency behavioral_obs->data_analysis

References

analytical methods for detecting Difelikefalin in plasma

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of Validated Bioanalytical Methods for the Quantification of Difelikefalin in Human Plasma

Introduction

This compound (Korsuva™) is a selective kappa-opioid receptor (KOR) agonist approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adult patients undergoing hemodialysis.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific technique for bioanalysis.[1]

Quantitative Data Summary

Two primary sample preparation methods have been validated for the analysis of this compound in human plasma: protein precipitation and solid-phase extraction. The following table summarizes the key validation parameters for a published LC-MS/MS method.[1][2]

ParameterMethod 1: Protein Precipitation with AcetonitrileMethod 2: Solid Phase Extraction
Linearity Range 3.9 – 4000 ng/mL (r² > 0.99)[1]100 – 50,000 pg/mL[2]
Lower Limit of Quantification (LLOQ) 3.9 ng/mL[1]100 pg/mL[2]
Lower Limit of Detection (LOD) 1.9 ng/mL[1]Not Reported
Intra-day Precision (%CV) 0.38 to 14.1%[1]Not Reported
Inter-day Precision (%CV) 6.79 to 11.5%[1]Not Reported
Intra-day Accuracy 97.2 to 113%[1]Not Reported
Inter-day Accuracy 93.3 to 105%[1]Not Reported
Mean Extraction Recovery >85%[1]Not Reported
Matrix Effect No significant effect observed[1]Not Reported
Sample Throughput High (Chromatographic run time: 1 min)[1]Lower

Experimental Protocols

Method 1: Protein Precipitation

This method is simple, fast, and provides high recovery, making it suitable for high-throughput analysis.[1]

1. Materials and Reagents

  • Blank human plasma (with anticoagulant, e.g., K2EDTA)

  • This compound reference standard

  • Internal Standard (IS) (e.g., isotopically labeled this compound)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • Microcentrifuge tubes

2. Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Pipette 50 µL of human plasma into a microcentrifuge tube s2 Spike with Internal Standard (IS) s1->s2 s3 Add 200 µL of acetonitrile (Protein Precipitation) s2->s3 s4 Vortex mix for 1 minute s3->s4 s5 Centrifuge at 14,000 rpm for 10 minutes s4->s5 s6 Transfer supernatant to a new tube or vial s5->s6 a1 Inject supernatant onto LC-MS/MS system s6->a1 Analysis a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3

Caption: Workflow for this compound analysis using protein precipitation.

3. Chromatographic Conditions

  • LC System: Acquity UPLC or equivalent[1]

  • Column: Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm)[1]

  • Column Temperature: 50°C[1]

  • Mobile Phase: Gradient of water and acetonitrile (specific gradient to be optimized)

  • Flow Rate: 0.5 mL/min (example, to be optimized)

  • Injection Volume: 5 µL (example, to be optimized)

  • Run Time: 1 minute[1]

4. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transition: m/z 680.7 → 295.1[1]

  • Ion Source Parameters: Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows)

  • Collision Energy: Optimize for the specific transition

5. Stability Notes

  • This compound in human plasma is stable for approximately one month when stored at 4°C, -20°C, and -80°C.[1]

  • Significant loss (45-75%) of this compound can occur after three freeze-thaw cycles.[1]

Method 2: Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that can provide cleaner extracts and potentially lower limits of quantification.[2]

1. Materials and Reagents

  • Blank human plasma

  • This compound reference standard

  • Internal Standard (IS)

  • SPE cartridges (e.g., Oasis HLB, or a mixed-mode cation exchange)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Conditioning, wash, and elution solvents (to be optimized based on SPE sorbent)

2. Sample Preparation Workflow

G cluster_prep SPE Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Condition SPE cartridge s2 Equilibrate SPE cartridge s1->s2 s3 Load pre-treated plasma sample s2->s3 s4 Wash cartridge to remove interferences s3->s4 s5 Elute this compound and IS s4->s5 s6 Evaporate eluate to dryness s5->s6 s7 Reconstitute in mobile phase s6->s7 a1 Inject reconstituted sample onto LC-MS/MS s7->a1 Analysis a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3

Caption: General workflow for this compound analysis using solid-phase extraction.

3. Chromatographic and Mass Spectrometry Conditions

  • The LC-MS/MS conditions would be similar to those described for the protein precipitation method but may require adjustments to the gradient and run time depending on the cleanliness of the sample and the specific column used.

Signaling Pathway Context

This compound exerts its therapeutic effect by acting as a selective agonist at kappa-opioid receptors (KORs), which are located on peripheral neurons and immune cells.[3] This peripheral action is key to its safety profile, as it does not readily cross the blood-brain barrier, thus avoiding central nervous system side effects.[3]

G cluster_drug Drug Action cluster_receptor Cellular Target cluster_effect Physiological Effect This compound This compound KOR Kappa-Opioid Receptor (Peripheral Neurons, Immune Cells) This compound->KOR Binds to & Activates Effect Modulation of Itch Signals (Antipruritic Effect) KOR->Effect Initiates Signaling Cascade

Caption: Simplified signaling pathway of this compound.

Conclusion

The LC-MS/MS methods described provide robust and sensitive options for the quantification of this compound in human plasma. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the study, such as required sensitivity, sample cleanliness, and desired throughput. Both methods, when properly validated according to regulatory guidelines, are suitable for supporting clinical and non-clinical studies of this compound.

References

Application Notes and Protocols for Determining the In Vitro Potency of Difelikefalin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Difelikefalin is a peripherally restricted, highly selective agonist of the kappa-opioid receptor (KOR) approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[1][2][3] Its mechanism of action involves the activation of KORs, which are G protein-coupled receptors (GPCRs), on peripheral nerve terminals and immune cells.[1][3] This activation leads to the inhibition of afferent nerve activity and the release of pro-inflammatory mediators, thereby reducing the sensation of itch.[2][3]

Accurate determination of this compound's potency is crucial for quality control, drug development, and further research into its mechanism of action. This document provides detailed protocols for three common in vitro assays used to quantify the potency of KOR agonists like this compound: a cAMP inhibition assay, a GTPγS binding assay, and a β-arrestin recruitment assay.

Signaling Pathway of this compound at the Kappa-Opioid Receptor

This compound, upon binding to the KOR, initiates a cascade of intracellular events. The KOR is coupled to pertussis toxin-sensitive inhibitory G proteins (Gi/o). Activation of the receptor by an agonist like this compound promotes the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors. A primary consequence is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Additionally, activated KORs can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin, which plays a role in receptor desensitization and internalization.[4][5]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein (GDP-bound) KOR->G_protein Activates beta_arrestin β-arrestin KOR->beta_arrestin Recruits GRK GRK KOR->GRK G_protein_active Gi/o Protein (GTP-bound) G_protein->G_protein_active GDP -> GTP AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to GRK->KOR

Caption: this compound signaling cascade at the KOR.

Quantitative Potency Data for this compound

The following table summarizes the in vitro potency of this compound from available literature.

Assay TypeParameterValueCell Line/SystemReference
Radioligand BindingKi0.32 nMHuman KOR[6][7]
Functional AssayEC500.16 nMHuman KOR[6]

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells expressing the kappa-opioid receptor. The inhibition of adenylyl cyclase by the activated Gi/o protein leads to a decrease in intracellular cAMP levels, which can be quantified, typically using methods like TR-FRET.

cAMP Assay Workflow A Seed CHO-K1 cells expressing human KOR B Incubate cells (e.g., overnight) A->B C Pre-treat with Forskolin (optional) B->C D Add serial dilutions of this compound C->D E Incubate at 37°C for 20 minutes D->E F Lyse cells and add TR-FRET reagents E->F G Measure TR-FRET signal F->G H Calculate EC50 G->H GTPgS Binding Assay Workflow A Prepare cell membranes expressing KOR B Incubate membranes with This compound, [³⁵S]GTPγS, and GDP A->B C Incubate at room temperature for 2 hours B->C D Terminate reaction by rapid filtration C->D E Wash filters to remove unbound [³⁵S]GTPγS D->E F Measure radioactivity on filters using a scintillation counter E->F G Calculate EC50 F->G beta-Arrestin Assay Workflow A Seed cells co-expressing KOR-PK and β-arrestin-EA B Incubate cells (e.g., overnight) A->B C Add serial dilutions of this compound B->C D Incubate at 37°C (e.g., 90 minutes) C->D E Add chemiluminescent substrate D->E F Incubate at room temperature (e.g., 60 minutes) E->F G Measure luminescence F->G H Calculate EC50 G->H

References

Troubleshooting & Optimization

solubility issues of Difelikefalin in physiological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Difelikefalin in physiological buffers. It includes troubleshooting guides and FAQs to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound, as the acetate salt, is a white to off-white powder that is described as being freely soluble in water.[1][2] The commercial formulation for intravenous use, KORSUVA®, is a clear, colorless solution, further indicating its good solubility characteristics in an aqueous medium.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Based on its physicochemical properties, sterile, purified water is the primary recommended solvent. This compound is freely soluble in water, with reported solubility up to at least 200 mg/mL.[1] For in vitro experimental use, datasheets from commercial suppliers also report high solubility (e.g., 100 mg/mL) in water, DMSO, and ethanol.[3] For most biological assays, preparing a concentrated stock in water or DMSO is a standard practice.

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solution is a critical factor for maintaining the solubility and stability of this compound. The commercial intravenous formulation (KORSUVA®) is prepared in an isotonic 40 mM acetate buffer with a pH of 4.5.[2][4] This suggests that this compound is highly soluble and stable in a slightly acidic environment. When preparing solutions in physiological buffers (typically pH ~7.4), it is crucial to monitor for any signs of precipitation.

Q4: I observed precipitation when diluting my this compound stock solution in a phosphate-buffered saline (PBS) at pH 7.4. What could be the cause?

A4: This issue may arise due to the pH shift from your stock solution to the final physiological buffer. This compound has multiple pKa values (2.4, 7.3, 8.9, and 10.2), indicating that its charge state is highly dependent on pH.[2] While soluble in a wide range, its stability at a specific concentration might be reduced at neutral pH compared to the acidic formulation buffer (pH 4.5). Refer to the troubleshooting guide below for steps to resolve this.

Q5: What is the difference between this compound and this compound Acetate?

A5: this compound is the active pharmaceutical ingredient (API), which is a synthetic peptide.[4] this compound acetate is the salt form of the molecule, where the peptide is combined with acetic acid.[4][5] This salt form is commonly used for formulation as it often enhances stability and solubility. The molecular weight of the free base is 679.4 g/mol (monoisotopic).[4] When weighing out the acetate salt, it is important to account for the weight of the acetate counter-ions if an exact molar concentration of the free base is required.

Solubility Data

The following table summarizes the available solubility data for this compound. Note that experimental values may differ slightly from predicted values or between different salt forms and batches.

SolventReported SolubilitySource
WaterFreely soluble (at least 200 mg/mL)Product Monograph[1]
Water100 mg/mL (147.09 mM)Selleck Chemicals[3]
DMSO100 mg/mL (147.09 mM)Selleck Chemicals[3]
Ethanol100 mg/mL (147.09 mM)Selleck Chemicals[3]
Water (Predicted)0.0103 mg/mLALOGPS (via DrugBank)[6]

Note: The significant discrepancy between experimentally determined and predicted water solubility is common for complex molecules like peptides. The experimental data should be considered more reliable for laboratory work.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution

This protocol provides a general guideline for preparing a high-concentration stock solution of this compound acetate.

  • Calculation : Determine the required mass of this compound acetate. For example, to prepare 1 mL of a 10 mg/mL solution, you will need 10 mg of the compound.

  • Weighing : Accurately weigh the required amount of this compound acetate powder using a calibrated analytical balance in a clean weighing vessel.

  • Dissolution : Add a portion of the total required volume of sterile, purified water (e.g., 800 µL for a final volume of 1 mL).

  • Mixing : Gently vortex the solution. If the compound does not dissolve immediately, sonication in a water bath for 5-10 minutes can be applied. Avoid excessive heating.

  • Volume Adjustment : Once the solid is fully dissolved, add water to reach the final desired volume (e.g., bring the total volume to 1 mL). Mix thoroughly to ensure homogeneity.

  • Sterilization : For cell-based assays, sterile filter the stock solution through a 0.22 µm syringe filter into a sterile storage tube.

  • Storage : Store the stock solution at -20°C or -80°C for long-term use. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: Precipitate forms after diluting the stock solution in physiological buffer (e.g., PBS, pH 7.4).

This guide provides a logical workflow to diagnose and solve solubility issues.

TroubleshootingWorkflow Start Precipitation or Cloudiness Observed in Final Solution CheckConc Is the final concentration too high? Start->CheckConc LowerConc Action: Lower the final working concentration and repeat. CheckConc->LowerConc Yes CheckBuffer Was the stock solution added to the buffer too quickly? CheckConc->CheckBuffer No Resolved Issue Resolved LowerConc->Resolved SlowAdd Action: Add the stock solution dropwise to the buffer while vortexing. CheckBuffer->SlowAdd Yes CheckpH Is the buffer pH > 7.0? CheckBuffer->CheckpH No SlowAdd->Resolved AdjustpH Option 1: Prepare the final solution in a slightly more acidic buffer (e.g., pH 6.5-7.0) if compatible with the assay. CheckpH->AdjustpH Yes UseExcipient Option 2: Consider using a solubility enhancer or co-solvent if the assay allows. CheckpH->UseExcipient Yes ContactSupport If issue persists, consult the compound supplier's technical support. CheckpH->ContactSupport No AdjustpH->Resolved UseExcipient->Resolved

Caption: Troubleshooting flowchart for this compound solubility issues.

Signaling Pathway and Workflow Diagrams

Mechanism of Action

This compound is a selective agonist of the kappa-opioid receptor (KOR).[7][8] It primarily acts on KORs located on peripheral neurons and immune cells to exert its anti-pruritic (anti-itch) effects, with restricted access to the central nervous system.[1][9]

MOA cluster_cell Cellular Level DFK This compound KOR Kappa-Opioid Receptor (KOR) DFK->KOR binds to Effect Inhibition of Itch Signals & Reduced Release of Pro-inflammatory Mediators KOR->Effect activation leads to Cells Peripheral Neurons & Immune Cells Outcome Anti-Pruritic Effect Effect->Outcome

Caption: Simplified signaling pathway for this compound.

Experimental Workflow: Solution Preparation

The following diagram illustrates a standard workflow for preparing a this compound solution for an in vitro assay.

Workflow Start Start Calc 1. Calculate Required Mass of Compound Start->Calc Weigh 2. Weigh Compound Calc->Weigh Dissolve 3. Dissolve in Sterile Water/DMSO Weigh->Dissolve Mix 4. Vortex / Sonicate Until Clear Dissolve->Mix Check Fully Dissolved? Mix->Check Check->Mix No Filter 5. Sterile Filter (0.22 µm) Check->Filter Yes Dilute 6. Dilute to Final Conc. in Assay Buffer Filter->Dilute End Ready for Experiment Dilute->End

Caption: Standard workflow for preparing this compound working solutions.

References

Technical Support Center: Optimizing Difelikefalin Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Difelikefalin in cell-based assays. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective, peripherally restricted agonist of the kappa-opioid receptor (KOR).[1] As a synthetic peptide, it is designed to have limited penetration across the blood-brain barrier, thereby minimizing central nervous system side effects.[2] Its mechanism of action involves binding to and activating KORs, which are G protein-coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and inflammation.[3][4]

Q2: Which cell lines are suitable for this compound assays?

A variety of recombinant and endogenous cell lines expressing the kappa-opioid receptor are suitable for studying this compound. Commonly used cell lines include:

  • CHO (Chinese Hamster Ovary) cells: Stably transfected to express human KOR (CHO-hKOR), these are frequently used in cAMP and calcium mobilization assays.[5][6]

  • HEK-293 (Human Embryonic Kidney 293) cells: These cells are also readily transfected to express KOR and are used in a range of assays, including BRET (Bioluminescence Resonance Energy Transfer) and receptor internalization studies.[7][8]

  • U2OS (Human Osteosarcoma) cells: These have been utilized in β-arrestin recruitment assays.[9]

  • R1.G1 mouse lymphoma cells: These have been used to assess forskolin-induced cAMP production.[8]

Q3: What is a typical effective concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. Based on available data, the half-maximal effective concentration (EC50) for this compound is typically in the low nanomolar to sub-nanomolar range. For detailed values, please refer to the Quantitative Data Summary table below.

Q4: How should I prepare and store this compound for in vitro experiments?

This compound is a peptide and should be handled with care to ensure its stability and activity.

  • Storage: Lyophilized this compound should be stored at -20°C for long-term use.[8] Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.[8]

  • Reconstitution: For in vitro assays, this compound can be dissolved in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS).[10] For stock solutions, DMSO can also be used.[8] It is crucial to ensure complete dissolution and to vortex gently.

  • Stability in Media: The stability of peptides like this compound in cell culture media can be influenced by enzymes present in serum.[11] For assays sensitive to peptide degradation, using serum-free media or media with a low serum concentration is advisable.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various cell-based assays.

Assay TypeCell LineParameterReported Value
Transactivation AssayHEK-293 (expressing human KOR)EC500.16 nM[8]
cAMP Production InhibitionR1.G1 (mouse thyoma)EC500.048 nM[8]
Transactivation AssayHEK-293 (expressing human MOR)EC50>1 µM[8]

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathway of this compound and a general workflow for cell-based assays.

Difelikefalin_Signaling_Pathway This compound Signaling Pathway This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds and Activates G_protein Gi/o Protein KOR->G_protein Activates Inflammation ↓ Pro-inflammatory Mediator Release KOR->Inflammation AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation (e.g., K+ channels, Ca2+ channels) G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity Ion_Channel->Neuronal_Activity Experimental_Workflow General Cell-Based Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Culture KOR-expressing cells Cell_Seeding 2. Seed cells into microplates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare serial dilutions of this compound Cell_Seeding->Compound_Prep Incubation 4. Treat cells and incubate Compound_Prep->Incubation Assay_Execution 5. Perform specific assay (e.g., cAMP, Calcium Flux) Incubation->Assay_Execution Data_Acquisition 6. Acquire data using a plate reader Assay_Execution->Data_Acquisition Data_Analysis 7. Analyze data and determine EC50 Data_Acquisition->Data_Analysis Troubleshooting_Logic Troubleshooting Decision Tree Start Experiment Fails No_Response No/Low Response Start->No_Response High_Variability High Variability Start->High_Variability Poor_Curve Poor Dose-Response Start->Poor_Curve Check_Cells Check Cell Health & Receptor Expression No_Response->Check_Cells Check_Compound Check this compound Activity No_Response->Check_Compound Check_Protocol Review Assay Protocol No_Response->Check_Protocol Check_Seeding Verify Cell Seeding Consistency High_Variability->Check_Seeding Check_Plates Address Edge Effects High_Variability->Check_Plates Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Check_Dilutions Verify Serial Dilutions Poor_Curve->Check_Dilutions Check_Solubility Assess Compound Solubility Poor_Curve->Check_Solubility Check_Stability Consider Peptide Stability Poor_Curve->Check_Stability Solution_Node Implement Solutions & Rerun Check_Cells->Solution_Node Check_Compound->Solution_Node Check_Protocol->Solution_Node Check_Seeding->Solution_Node Check_Plates->Solution_Node Check_Pipetting->Solution_Node Check_Dilutions->Solution_Node Check_Solubility->Solution_Node Check_Stability->Solution_Node

References

Technical Support Center: Addressing Variability in Animal Models of Difelikefalin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to assess the efficacy of difelikefalin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective kappa-opioid receptor (KOR) agonist.[1] Its primary action is on peripherally located KORs on sensory neurons and immune cells, which are involved in itch signaling and inflammation.[2][3] By activating these receptors, this compound helps to reduce the transmission of itch signals to the brain and decrease the release of pro-inflammatory mediators.[4] Unlike traditional opioids that act on mu-opioid receptors, this compound is peripherally restricted, meaning it does not readily cross the blood-brain barrier, thereby avoiding central nervous system side effects like euphoria, respiratory depression, or dependency.[2][5]

Q2: Which animal model of pruritus is most appropriate for studying this compound?

The choice of model is critical and depends on the specific research question. Since this compound has both anti-pruritic and anti-inflammatory effects, its efficacy can vary depending on the underlying mechanism of itch in the chosen model.[6]

  • Acute, Non-inflammatory Models: Models like chloroquine-induced itch are useful for studying non-histaminergic, acute pruritus. These are quick to establish and are good for initial screening.[7]

  • Chronic, Inflammatory Models: For studying conditions with an inflammatory component, models using agents like 2,4-dinitrofluorobenzene (DNFB), oxazolone, or imiquimod are more relevant.[7][8] These models develop over several days and better mimic chronic skin conditions.[8]

  • Systemic Disease Models: While more complex to establish, models that replicate systemic diseases causing pruritus (e.g., chronic kidney disease models) would be most translatable, though they are not as common in initial efficacy studies.

Q3: What are the typical routes of administration and dosages for this compound in animal models?

In clinical trials with humans, this compound is administered intravenously (IV).[5] For animal models, IV, intraperitoneal (IP), or subcutaneous (SC) routes are common. The optimal dosage will vary depending on the animal species, strain, and the specific model of pruritus. Preclinical studies have shown efficacy with various doses.[9] It is recommended to perform a dose-response study to determine the optimal effective dose for your specific experimental conditions.

Q4: What are the expected side effects of this compound in animals?

Based on human clinical trials, the most common side effects are generally mild and can include dizziness, somnolence, diarrhea, nausea, and vomiting.[10][11] In animal models, researchers should monitor for signs of sedation, changes in gait or posture, and gastrointestinal upset (e.g., changes in stool consistency). Since this compound is peripherally restricted, centrally-mediated effects like severe respiratory depression are not expected.[5]

Troubleshooting Guide

Issue 1: High variability in scratching behavior between animals in the same group.

Potential Cause Troubleshooting Step
Improper Acclimation Ensure animals are properly acclimated to the testing environment (e.g., observation chambers) for a sufficient period before the experiment begins. A common recommendation is at least 30 minutes.[7]
Inconsistent Pruritogen Application Standardize the application of the itch-inducing agent. Ensure the same volume, concentration, and anatomical location are used for every animal.
Subjective Scoring Use automated tracking software for quantifying scratching behavior whenever possible. If manual scoring is necessary, ensure observers are blinded to the treatment groups and are well-trained using a clear, standardized definition of a scratching bout.
Animal Stress Minimize handling stress. Conduct experiments during the animals' active cycle (e.g., dark cycle for nocturnal rodents) if possible. Ensure consistent environmental conditions (temperature, humidity, light).

Issue 2: No significant difference in efficacy between this compound and vehicle control.

Potential Cause Troubleshooting Step
Suboptimal Dosage The dose may be too low to elicit a significant effect or too high, potentially causing confounding side effects. Conduct a dose-response study to identify the optimal therapeutic window for your model.
Inappropriate Timing of Administration The timing of this compound administration relative to the induction of pruritus is critical. For acute models, administer the drug 30-60 minutes before the pruritogen. For chronic models, a consistent daily dosing schedule should be followed.
Model Insensitivity The chosen animal model may rely on pathways that are not strongly modulated by KOR activation. Consider testing this compound in a different, well-validated pruritus model (e.g., chloroquine-induced itch) to confirm its activity.
Drug Stability/Formulation Ensure the this compound formulation is properly prepared and stored according to the manufacturer's instructions. Verify the stability of the compound in your chosen vehicle.

Issue 3: Unexpected adverse events or mortality.

Potential Cause Troubleshooting Step
Dosing Error Double-check all calculations for dose preparation and administration volume, especially if dosing is based on body weight.
Vehicle Toxicity Run a control group that receives only the vehicle to rule out any adverse effects caused by the solvent or excipients.
Interaction with Pruritogen The combination of the drug and the itch-inducing agent may cause unexpected toxicity. Review literature for known interactions or consider reducing the concentration of the pruritogen.
Underlying Health Issues Ensure that all animals are healthy and free from underlying conditions before starting the experiment. Source animals from a reputable vendor.

Quantitative Data from Clinical Trials

The following tables summarize efficacy data from human clinical trials, which can serve as a benchmark for expected outcomes. Efficacy in animal models should show a similar trend of reduced itch-related behaviors.

Table 1: Efficacy of Intravenous this compound in Hemodialysis Patients with Moderate-to-Severe Pruritus (Pooled Analysis of KALM-1 & KALM-2 Phase 3 Studies)

Efficacy EndpointThis compound (0.5 mcg/kg)PlaceboP-value
Proportion of patients with ≥3-point improvement in WI-NRS 51.0%29.6%<0.001
Proportion of patients with ≥4-point improvement in WI-NRS 38.7%23.4%<0.001
Proportion of patients with ≥15-point improvement in Skindex-10 55.5%40.5%<0.001
Proportion of patients with ≥5-point improvement in 5-D Itch Scale 52.1%42.3%0.01

*WI-NRS: Worst Itching Intensity Numerical Rating Scale. (Data sourced from reference[3])

Table 2: Meta-Analysis of this compound Efficacy vs. Placebo

Outcome MeasureResultp-value
Improvement in WI-NRS score (≥3 points) Odds Ratio = 1.98<0.00001
Improvement in WI-NRS score (≥4 points) Odds Ratio = 1.94<0.00001
Change in 5-D Itch Scale total score Mean Difference = -1.51<0.0001
Change in Skindex-10 total score Mean Difference = -7.390.005

(Data sourced from reference[10][12])

Experimental Protocols

Protocol 1: Chloroquine-Induced Acute Pruritus Model in Mice

This protocol assesses the efficacy of this compound in a non-inflammatory, acute itch model.

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old. House in a controlled environment with a 12-hour light/dark cycle.

2. Acclimation:

  • On the day of the experiment, place mice individually into clear observation chambers for at least 30 minutes to acclimate.

3. Drug Administration:

  • Administer this compound or vehicle via the desired route (e.g., IP or SC). A typical pre-treatment time is 30 minutes before the chloroquine injection.

4. Induction of Pruritus:

  • Gently restrain the mouse and administer an intradermal (i.d.) injection of chloroquine (e.g., 200 µg in 50 µL of saline) into the nape of the neck.

5. Behavioral Observation:

  • Immediately after the chloroquine injection, return the mouse to its chamber and record its behavior for 30 minutes.

  • Quantify the number of scratching bouts directed towards the injection site with the hind paws. A "bout" is defined as one or more rapid scratching motions that end with the mouse licking its paw or returning the paw to the floor.

6. Data Analysis:

  • Compare the total number of scratching bouts in the this compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Visualizations

Signaling Pathway

Difelikefalin_Mechanism_of_Action cluster_cell Peripheral Sensory Neuron / Immune Cell DFK This compound KOR Kappa Opioid Receptor (KOR) DFK->KOR Binds & Activates GPCR G-protein (Gi/Go) KOR->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits IonChannels Modulation of Ion Channels (↑ K+, ↓ Ca2+) GPCR->IonChannels Modulates MAPK MAPK Pathway Activation GPCR->MAPK Activates cAMP ↓ cAMP AC->cAMP ItchSignal ↓ Itch Signal Transmission cAMP->ItchSignal IonChannels->ItchSignal Inflammation ↓ Pro-inflammatory Mediators MAPK->Inflammation

Caption: this compound's KOR agonist signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Animal_Acclimation 1. Animal Acclimation (≥30 min in chamber) Group_Assignment 2. Random Group Assignment (Vehicle, DFK Doses) Animal_Acclimation->Group_Assignment Drug_Prep 3. Prepare this compound and Vehicle Group_Assignment->Drug_Prep Drug_Admin 4. Administer Drug/Vehicle (e.g., IP, SC) Wait 5. Wait for Drug Onset (e.g., 30 min) Drug_Admin->Wait Pruritus_Induction 6. Induce Pruritus (e.g., Chloroquine i.d.) Wait->Pruritus_Induction Record 7. Record Behavior (e.g., 30 min video) Quantify 8. Quantify Scratching Bouts (Blinded Observer) Record->Quantify Stats 9. Statistical Analysis Quantify->Stats Troubleshooting_Tree Start High Variability or No Efficacy Observed Var_Check Issue: High Variability? Start->Var_Check Var_Yes Yes Var_Check->Var_Yes Var_No No Var_Check->Var_No Acclimation Review Acclimation Protocol Var_Yes->Acclimation Standardize Standardize Pruritogen Application Acclimation->Standardize Blinding Ensure Observer Blinding & Training Standardize->Blinding Efficacy_Check Issue: No Efficacy? Var_No->Efficacy_Check Efficacy_Yes Yes Efficacy_Check->Efficacy_Yes Efficacy_No Contact Support Efficacy_Check->Efficacy_No Dose Conduct Dose- Response Study Efficacy_Yes->Dose Timing Optimize Timing of Administration Dose->Timing Model Validate with a Different Itch Model Timing->Model Formulation Check Drug Formulation & Stability Model->Formulation

References

Technical Support Center: Improving the Stability of Difelikefalin in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Difelikefalin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory work.

Quick Reference: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C36H53N7O6[1]
Molecular Weight 679.4 g/mol (free base)[1]
Appearance White to off-white powder[1]
Solubility Soluble in water. Soluble in DMSO.[1][2]
Formulation pH The commercial injection is formulated in a 40 mM acetate buffer at pH 4.5.[1][3]
Structure Synthetic peptide with D-amino acids.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter that could indicate instability of your this compound solution.

IssuePotential CauseRecommended Action
Reduced or inconsistent biological activity in assays. Degradation of this compound: Peptides can degrade due to improper storage, repeated freeze-thaw cycles, or exposure to harsh conditions. A significant loss of 45-75% has been observed in human plasma after three freeze-thaw cycles.1. Aliquot Solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles. 2. Proper Storage: Store lyophilized peptide at -20°C or -80°C for long-term stability, protected from light. Store stock solutions at -20°C or colder; for short-term (up to one month), 4°C is also acceptable for solutions in plasma. 3. Fresh Preparations: Prepare fresh working solutions for each experiment from a properly stored stock solution.
Precipitation or cloudiness observed in the solution. Poor Solubility: The peptide may not be fully dissolved or may have precipitated out of solution upon dilution or change in buffer conditions. Aggregation: Peptides can aggregate, especially at high concentrations or in certain buffers.1. Ensure Complete Dissolution: When preparing stock solutions in organic solvents like DMSO, ensure the peptide is fully dissolved before adding to aqueous buffers. Add the concentrated stock dropwise to the buffer while vortexing. 2. Optimize Buffer: The commercial formulation uses an acetate buffer at pH 4.5. For other systems, consider buffers in the slightly acidic to neutral range (pH 5-7). 3. Solvent Choice: For initial solubilization of the lyophilized powder, sterile water or DMSO are good starting points. For highly hydrophobic peptides, small amounts of acetonitrile or methanol can be tested.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation Products: Exposure to light, extreme pH, high temperatures, or oxidative conditions can lead to the formation of degradation products. Contamination: The solution may be contaminated with bacteria or other substances.1. Control Experimental Conditions: Protect solutions from direct light. Avoid highly acidic or basic conditions unless part of a specific protocol. Maintain controlled temperatures. 2. Use Sterile Technique: Prepare solutions using sterile water, buffers, and filtered pipette tips to prevent microbial growth. 3. Analyze Fresh vs. Stored Samples: Compare the chromatograms of freshly prepared solutions with those of stored or used solutions to identify potential degradation peaks.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: How should I prepare a stock solution of this compound?

A1: For lyophilized this compound, it is recommended to first allow the vial to warm to room temperature before opening to prevent condensation. To prepare a stock solution, you can dissolve the peptide in sterile, distilled water.[1] Alternatively, for higher concentrations or if solubility in water is an issue, Dimethyl sulfoxide (DMSO) can be used.[2] Once dissolved, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.

Q2: What is the recommended storage condition for this compound solutions?

A2: For long-term storage, it is best to store this compound in its lyophilized form at -20°C or colder, protected from light. Stock solutions should be stored at -20°C or, for even longer-term stability, at -80°C. In a plasma matrix, this compound has been shown to be stable for about one month when stored at 4°C, -20°C, and -80°C. To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles.

Q3: Can I repeatedly freeze and thaw my this compound stock solution?

A3: It is strongly advised to avoid repeated freeze-thaw cycles. A study on this compound in human plasma demonstrated a significant loss of 45-75% of the compound after just three freeze-thaw cycles. To prevent this, you should aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C.

Stability and Degradation

Q4: What are the main factors that can cause this compound to degrade in an experimental setting?

A4: Like many peptides, the stability of this compound can be affected by:

  • Temperature: Higher temperatures can accelerate degradation.

  • pH: The commercial formulation is buffered to pH 4.5.[1][3] Extreme pH values should be avoided.

  • Light: Exposure to light can potentially lead to photodegradation. It is advisable to protect solutions from light.

  • Oxidation: Although this compound does not contain amino acids that are highly susceptible to oxidation like methionine or cysteine, it is still good practice to use degassed solvents if oxidative stress is a concern in your experimental setup.

  • Enzymatic Degradation: this compound is a synthetic peptide composed of D-amino acids, which makes it highly resistant to degradation by proteases.[1]

Q5: Is this compound stable in common laboratory buffers like PBS or Tris?

Q6: What about stability in cell culture media?

A6: There is no specific published data on the stability of this compound in cell culture media such as DMEM or RPMI-1640. When using this compound in cell-based assays, it is recommended to add the compound to the media shortly before starting the experiment. For longer-term experiments, the stability should be empirically determined. The inherent resistance of D-amino acid peptides to enzymatic degradation is advantageous in biological media.

Experimental Protocols and Visualizations

Protocol: General Procedure for Preparing a this compound Stock Solution

  • Bring the lyophilized this compound vial to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the desired volume of a suitable solvent (e.g., sterile water or DMSO) to achieve the target concentration.

  • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Once fully dissolved, dispense the solution into single-use aliquots.

  • Store the aliquots at -20°C or -80°C, protected from light.

G cluster_prep Solution Preparation Workflow start Start: Lyophilized this compound warm Equilibrate vial to room temperature start->warm centrifuge Centrifuge to pellet powder warm->centrifuge dissolve Dissolve in appropriate solvent (e.g., sterile water, DMSO) centrifuge->dissolve aliquot Dispense into single-use aliquots dissolve->aliquot store Store at -20°C or -80°C, protected from light aliquot->store end Ready for experimental use store->end

Workflow for preparing this compound stock solutions.

This compound Mechanism of Action: Kappa-Opioid Receptor Signaling

This compound is a selective agonist of the kappa-opioid receptor (KOR), which is a G protein-coupled receptor (GPCR).[4] Upon binding of this compound, the receptor activates intracellular signaling pathways. This primarily involves the Gαi/o subunit of the G protein, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate ion channels, such as inhibiting N-type calcium channels and activating inward-rectifier potassium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, which is thought to mediate the antipruritic effects of this compound.[5][6]

G This compound This compound KOR Kappa-Opioid Receptor (KOR) (GPCR) This compound->KOR binds & activates G_protein G Protein (Gi/o) KOR->G_protein activates G_alpha Gαi/o subunit G_protein->G_alpha G_beta_gamma Gβγ subunit G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits Ca_channel N-type Ca2+ Channel G_beta_gamma->Ca_channel inhibits K_channel K+ Channel G_beta_gamma->K_channel activates cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_Excitability Ca_channel->Neuronal_Excitability K_channel->Neuronal_Excitability Antipruritic_Effect Antipruritic Effect Neuronal_Excitability->Antipruritic_Effect

Simplified signaling pathway of this compound via the KOR.

References

troubleshooting inconsistent results in Difelikefalin studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Difelikefalin. This resource provides troubleshooting guidance and detailed information to address potential inconsistencies and challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Q1: We are observing a high degree of variability in pruritus scores within our control group, making it difficult to assess the true efficacy of this compound. What could be the cause?

A1: A significant placebo effect is a well-documented phenomenon in clinical trials for pruritus.[1][2][3][4] Several factors can contribute to this variability:

  • Patient Expectation: The expectation of receiving a novel treatment can lead to a perceived improvement in symptoms.

  • Natural Fluctuation of Pruritus: The intensity of chronic pruritus can vary naturally over time.

  • Subjectivity of Measurement: Pruritus is a subjective symptom, and patient-reported outcomes can be influenced by mood and other external factors. A meta-analysis of clinical trials in patients with chronic itch due to various dermatological conditions revealed a significant decrease in itch in the placebo groups.[2][3]

Troubleshooting Steps:

  • Standardized Patient Instructions: Ensure all participants receive identical, neutral information about the study to minimize expectation bias.

  • Blinding Integrity: Implement and regularly audit robust blinding procedures to prevent conscious or unconscious unblinding of investigators or participants.

  • Objective Endpoints: Where possible, incorporate more objective measures alongside subjective patient-reported outcomes. While challenging for pruritus, this could include actigraphy to measure scratching activity.

  • Statistical Analysis Plan: Pre-specify statistical methods to account for the placebo response in your analysis plan.

Q2: Our clinical trial results for this compound show a statistically significant reduction in itch intensity (WI-NRS), but the improvement in quality of life metrics (Skindex-10, 5-D Itch) is not as pronounced or is inconsistent between study sites. Why might this be?

A2: This discrepancy was observed in the pivotal KALM-1 and KALM-2 trials for this compound. While KALM-1 showed a significant improvement in both Skindex-10 and 5-D Itch scores, the benefit was not as clear in the KALM-2 trial for these secondary endpoints.[5]

Potential Reasons for Discrepancy:

  • Regional Differences in Patient Populations: The KALM trials enrolled patients from North America, Europe, and the Asia-Pacific region.[6] Differences in patient characteristics, cultural reporting of symptoms, or standard of care across regions could contribute to variability in quality of life outcomes.

  • Baseline Severity: The baseline severity of pruritus and its impact on quality of life can influence the magnitude of improvement.

  • Patient-Reported Outcome (PRO) Administration: Inconsistencies in how PRO questionnaires are administered and explained to patients can introduce variability.

Troubleshooting and Best Practices:

  • Thorough Site Training: Ensure all study sites are meticulously trained on the administration of all patient-reported outcome measures to ensure consistency.

  • Cultural Adaptation of Questionnaires: When conducting multinational trials, consider the need for culturally adapted and validated translations of quality of life questionnaires.

  • Subgroup Analysis: Plan for subgroup analyses based on geographical region and baseline disease characteristics to better understand potential sources of variation.

Q3: We are observing a higher-than-expected incidence of adverse events, particularly dizziness and somnolence, in our study participants receiving this compound. What should we consider?

A3: Dizziness, somnolence, diarrhea, nausea, and falls are among the most commonly reported treatment-emergent adverse events with this compound.[5][7] The incidence of somnolence may be higher in older patients.[8]

Troubleshooting and Monitoring:

  • Concomitant Medications: Carefully review all concomitant medications. The risk of CNS-related side effects can be exacerbated by the concurrent use of centrally-acting depressants, sedating antihistamines, and opioid analgesics.[8][9][10][11]

  • Patient Counseling: Advise patients to exercise caution when driving or operating heavy machinery until they understand how this compound affects them.[9]

  • Dose Adjustment: While the standard dose is 0.5 mcg/kg, ensure accurate weight-based dosing. No dose adjustment is typically needed for mild-to-moderate hepatic impairment, but its use is not recommended in severe hepatic impairment.[8][11]

  • Adverse Event Monitoring: Implement a robust system for monitoring and grading the severity of adverse events to identify any potential safety signals promptly.

Q4: In our preclinical animal models of pruritus, the anti-pruritic effect of this compound appears inconsistent across different pruritogens. Is this expected?

A4: Yes, some variability in response to different itch-inducing agents can be expected. The pathophysiology of pruritus is complex and can be mediated by various pathways. This compound, as a kappa-opioid receptor (KOR) agonist, primarily exerts its effect through the opioidergic system.[12][13]

Experimental Considerations:

  • Choice of Pruritogen: The efficacy of this compound may be more pronounced in models where the itch is driven by pathways that are modulated by KOR activation.

  • Animal Strain and Species: The expression and function of opioid receptors can differ between animal strains and species, potentially leading to varied responses.

  • Route of Administration and Formulation: Ensure consistent and appropriate administration of both the pruritogen and this compound. The stability and formulation of this compound should be carefully controlled.

Data from Clinical Trials

The following tables summarize key quantitative data from the pivotal KALM-1 and KALM-2 clinical trials.

Table 1: Efficacy Outcomes in KALM-1 and KALM-2 Trials (12 Weeks)

OutcomeKALM-1KALM-2Pooled Analysis
≥3-point improvement in WI-NRS
This compound49.1%53.4%51.1%
Placebo27.9%42.6%35.2%
p-value<0.001N/A<0.001[1][7]
≥4-point improvement in WI-NRS
This compound37.1%N/A38.7%
Placebo17.9%N/A23.4%
p-value<0.001[14]N/A<0.001[1]
Change in Skindex-10 Total Score
This compound (LS Mean Change)-17.2-16.6N/A
Placebo (LS Mean Change)-12.0-14.8N/A
p-value<0.001[5]N/AN/A
Change in 5-D Itch Scale Total Score
This compoundSignificant ImprovementN/AN/A
PlaceboN/AN/AN/A
p-value<0.001[7]N/AN/A

WI-NRS: Worst Itching Intensity Numerical Rating Scale; LS Mean: Least Squares Mean. Data from multiple sources.[1][5][7][14]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in Pooled Analysis of Phase 3 Trials

Adverse EventThis compound (n=1306)Placebo (n=425)
Diarrhea9.0%5.7%
Dizziness6.8%3.8%
Nausea6.6%4.5%
Gait Disturbance (including falls)6.6%5.4%
Hyperkalemia4.7%3.5%
Headache4.5%2.6%
Somnolence4.2%2.4%
Mental Status Changes3.3%1.4%

Data from a pooled analysis of four phase 3 studies.[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Protocol 1: Assessment of Pruritus Intensity using the Worst Itching Intensity Numerical Rating Scale (WI-NRS)

The WI-NRS is a single-item patient-reported outcome measure used to assess the intensity of the worst itch experienced over the past 24 hours.[16][17]

  • Instrument: A single question is posed to the patient: "On a scale of 0 to 10, where 0 is 'no itch' and 10 is the 'worst itch imaginable', how would you rate your worst itch during the last 24 hours?"

  • Administration: The scale is typically self-administered by the patient. In clinical trials, this is often done daily using an electronic diary to ensure timely and consistent data capture.[18]

  • Scoring: The score is the number selected by the patient, ranging from 0 to 10. A reduction of ≥3 points from the baseline score is generally considered a clinically meaningful improvement.[17][19]

  • Interpretation of Scores:

    • 0: No pruritus

    • 1-3: Mild pruritus

    • 4-6: Moderate pruritus

    • 7-9: Severe pruritus

    • 10: Very severe pruritus[16]

Protocol 2: Assessment of Itch-Related Quality of Life using the Skindex-10 Scale

The Skindex-10 is a patient-reported questionnaire designed to measure the impact of skin conditions on a patient's quality of life.

  • Instrument: It consists of 10 questions that assess three domains: symptoms, emotions, and functioning.

  • Administration: Patients are asked to recall their experiences over the past week and rate each item on a scale.

  • Scoring: A total score is calculated based on the patient's responses. A higher score indicates a greater negative impact on quality of life. A clinically meaningful improvement is often defined as a reduction of ≥15 points.[1][20]

Protocol 3: Assessment of Multiple Dimensions of Pruritus using the 5-D Itch Scale

The 5-D Itch Scale is a multidimensional tool that assesses five different aspects of pruritus.[21][22]

  • Instrument: The questionnaire evaluates the following five dimensions:

    • Degree: The severity of the itch.

    • Duration: How long the itching episodes last.

    • Direction: Whether the itch is improving or worsening.

    • Disability: The impact of the itch on daily activities, including sleep.

    • Distribution: The extent of the itch on the body.

  • Administration: The scale is self-administered by the patient.

  • Scoring: Each dimension is scored, and a total score is calculated. A higher score indicates a more severe pruritus experience. A clinically meaningful improvement is typically considered a reduction of ≥5 points.[1][20]

Visualizations

Diagram 1: Simplified Signaling Pathway of this compound

Difelikefalin_Signaling This compound This compound KOR Kappa-Opioid Receptor (KOR) (on peripheral sensory neurons and immune cells) This compound->KOR Binds to G_protein G-protein activation KOR->G_protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_protein->Adenylyl_Cyclase Calcium_Channels Inhibition of Calcium Channels G_protein->Calcium_Channels Potassium_Channels Activation of Potassium Channels G_protein->Potassium_Channels Reduced_Excitability Reduced Neuronal Excitability Adenylyl_Cyclase->Reduced_Excitability Calcium_Channels->Reduced_Excitability Potassium_Channels->Reduced_Excitability Reduced_Mediators Reduced Release of Pruritogenic and Pro-inflammatory Mediators Reduced_Excitability->Reduced_Mediators Anti_pruritic Anti-pruritic Effect Reduced_Mediators->Anti_pruritic

Caption: Simplified signaling cascade of this compound upon binding to the kappa-opioid receptor.

Diagram 2: Troubleshooting Workflow for Inconsistent Efficacy Results

Troubleshooting_Efficacy Start Inconsistent Efficacy Results Observed Review_Protocol Review Study Protocol and Procedures Start->Review_Protocol Assess_Blinding Assess Integrity of Blinding Review_Protocol->Assess_Blinding Analyze_Patient_Pop Analyze Patient Population Characteristics Review_Protocol->Analyze_Patient_Pop Evaluate_PRO Evaluate PRO Administration Review_Protocol->Evaluate_PRO Check_Concomitant_Meds Check for Concomitant Medication Use Review_Protocol->Check_Concomitant_Meds Subgroup_Analysis Perform Subgroup Analyses Assess_Blinding->Subgroup_Analysis Analyze_Patient_Pop->Subgroup_Analysis Evaluate_PRO->Subgroup_Analysis Check_Concomitant_Meds->Subgroup_Analysis Identify_Source Identify Potential Source of Variability Subgroup_Analysis->Identify_Source

Caption: A logical workflow for troubleshooting inconsistent efficacy results in this compound studies.

Diagram 3: Factors Influencing this compound Study Outcomes

Caption: Key factors that can influence the outcomes of clinical and preclinical studies of this compound.

References

Technical Support Center: Refinement of Behavioral Assays for Pruritus with Difelikefalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Difelikefalin in preclinical behavioral assays for pruritus. It includes detailed experimental protocols, troubleshooting guides in a FAQ format, and quantitative data to aid in experimental design and interpretation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are not observing a significant reduction in scratching behavior with this compound in our pruritus model. What are some potential reasons?

A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Timing of Administration: this compound's peak effect and duration of action should be considered relative to the peak of the induced pruritic response. Ensure that this compound is administered at an appropriate time point before or after the pruritogen to observe its maximal effect.

  • Dosage: In preclinical mouse models, effective doses have ranged from 0.5 mg/kg to 1.0 mg/kg via intraperitoneal injection.[1][2][3] It is crucial to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.

  • Route of Administration: The route of administration can significantly impact bioavailability and efficacy. Intraperitoneal and subcutaneous injections are common in preclinical studies. Ensure the chosen route is appropriate and consistently administered.

  • Model-Specific Efficacy: this compound's efficacy may vary between different pruritus models (e.g., histamine-mediated vs. non-histaminergic). It has shown efficacy in models of atopic dermatitis, which is primarily non-histaminergic.[1][2][3]

  • Acclimation and Stress: Inadequate acclimation of animals to the testing environment can lead to stress-induced behaviors that may mask or interfere with the measurement of pruritus. Ensure a sufficient acclimation period before behavioral observation.

Q2: We are observing conflicting results between itch-related behaviors (scratching) and inflammatory markers in our this compound-treated animals. Is this expected?

A2: Yes, this is a known characteristic of this compound's mechanism of action. Studies have shown that this compound can effectively suppress itch and reduce scratching behavior independent of its effects on skin inflammation.[1][2][3] This suggests a primary neuromodulatory role in reducing the sensation of itch, rather than resolving the underlying inflammation. Therefore, it is plausible to observe a significant reduction in pruritus without a corresponding decrease in inflammatory markers.

Q3: How can we differentiate between itch- and pain-related behaviors in our assays, and why is this important when studying this compound?

A3: Differentiating between itch and pain is critical for accurately assessing the antipruritic effects of a compound. The cheek injection model is particularly useful for this purpose.[4][5][6] In this model, pruritogens typically elicit scratching with the hindlimb, while algogens (pain-inducing substances) induce wiping with the forelimb.[6] This distinction is important because kappa opioid receptor (KOR) agonists like this compound are known to modulate both pain and itch pathways.[7][8][9] By using a model that distinguishes these behaviors, you can more specifically attribute the observed effects of this compound to its antipruritic activity.

Q4: What are the best practices for quantifying scratching behavior to ensure reliable and reproducible data?

A4: Consistent and well-defined quantification methods are essential. Here are some best practices:

  • Clear Definition of a Scratching Bout: A scratching bout is typically defined as one or more rapid movements of the hindlimb towards a specific area, followed by the return of the paw to the floor.[10] It is crucial to establish and consistently apply a clear definition throughout your study.

  • Blinded Observation: To minimize observer bias, the individual scoring the behavior should be blinded to the treatment groups.

  • Video Recording: Recording the experiments allows for repeated review and scoring, increasing accuracy and enabling verification of results.

  • Automated Systems: Consider using automated systems for detecting and quantifying scratching behavior. These systems can utilize video analysis with machine learning, or detect movement via magnetic implants or sensors, which can increase throughput and reduce observer variability.[11][12][13]

  • Appropriate Observation Period: The duration of observation should be sufficient to capture the peak pruritic response and the effect of the therapeutic intervention. This is typically 30-60 minutes post-pruritogen administration in acute models.[10]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on scratching behavior in preclinical pruritus models.

Table 1: Effect of this compound in MC903-Induced Atopic Dermatitis Mouse Model

Treatment GroupDose (mg/kg, i.p.)Observation PeriodOutcome MeasureResultReference
Vehicle (Saline)N/ADay 6 post-MC903Scratching Bouts~150 bouts/30 min[1][2][3]
This compound1.0Day 6 post-MC903Scratching BoutsSignificant reduction vs. Vehicle[1][2][3]
Vehicle (Saline)N/ADay 12 post-MC903Ear ThicknessSignificant increase from baseline[1][2][3]
This compound0.5 (twice daily)Day 12 post-MC903Ear ThicknessNo significant difference vs. Vehicle[1][2][3]

Table 2: General Preclinical Dosing Information for this compound

SpeciesModelRoute of AdministrationEffective Dose Range (mg/kg)
MouseAtopic Dermatitis (MC903)Intraperitoneal (i.p.)0.5 - 1.0

Experimental Protocols

Protocol 1: MC903-Induced Atopic Dermatitis Model for Pruritus

This protocol describes the induction of an atopic dermatitis-like phenotype in mice, which is associated with significant pruritus.

Materials:

  • C57BL/6 mice

  • MC903 (Calcipotriol)

  • Ethanol

  • Micropipette

  • This compound or vehicle (saline)

  • Observation chambers

Procedure:

  • Acclimation: Acclimate mice to the housing and handling conditions for at least one week prior to the experiment.

  • Induction of Dermatitis:

    • On day 0, record the baseline ear thickness of both ears using a digital caliper.

    • Topically apply 2 nmol of MC903 dissolved in 10 µL of ethanol to the ventral side of each ear daily for 6 to 12 consecutive days.[1][2][3][10]

  • This compound Administration:

    • For acute itch assessment, on day 6, administer a single intraperitoneal (i.p.) injection of this compound (e.g., 1.0 mg/kg) or vehicle 30 minutes before behavioral observation.[1][2][3]

    • For chronic treatment studies, administer this compound (e.g., 0.5 mg/kg, i.p.) twice daily, starting before the initiation of MC903 treatment.[1][2][3]

  • Behavioral Observation:

    • Place each mouse individually in an observation chamber and allow for a 30-minute acclimation period.

    • Record the behavior of the mice for 30-60 minutes using a video camera.

    • A blinded observer should then score the number of scratching bouts. A scratching bout is defined as the hindlimb being lifted to scratch the head or ear area in one or more rapid strokes, followed by the lowering of the limb.[10]

  • Assessment of Inflammation:

    • Measure ear thickness daily to monitor the progression of inflammation.

Protocol 2: Cheek Injection Model for Differentiating Itch and Pain

This model is designed to distinguish between itch-related scratching and pain-related wiping behaviors.

Materials:

  • C57BL/6 mice

  • Pruritogen (e.g., histamine, chloroquine)

  • Algogen (e.g., capsaicin)

  • This compound or vehicle (saline)

  • Microsyringe (e.g., Hamilton syringe)

  • Observation chambers

Procedure:

  • Acclimation: Acclimate mice to individual observation chambers for at least 30 minutes before the experiment.

  • This compound Administration: Administer this compound or vehicle via the desired route (e.g., i.p. injection) at a predetermined time before the cheek injection.

  • Cheek Injection:

    • Gently restrain the mouse.

    • Perform an intradermal injection of the pruritogen or algogen (typically 10-20 µL) into the cheek.[4][5][14]

  • Behavioral Observation:

    • Immediately after the injection, return the mouse to the observation chamber and record its behavior for 30 minutes.

    • A blinded observer should score the following behaviors:

      • Scratching: The number of bouts of scratching the injection site with the ipsilateral hindlimb.

      • Wiping: The number of bouts of wiping the injection site with the ipsilateral forelimb.[6]

Visualizations

Pruritus_Signaling_Pathway Pruritogen Pruritogen (e.g., Histamine, IL-31) Sensory_Neuron Sensory Neuron Pruritogen->Sensory_Neuron Activates Spinal_Cord Spinal Cord Sensory_Neuron->Spinal_Cord Transmits Signal KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein Activation KOR->G_protein Activates This compound This compound This compound->KOR Agonist AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ca_channel_inhibition Calcium Channel Inhibition G_protein->Ca_channel_inhibition K_channel_activation Potassium Channel Activation G_protein->K_channel_activation Reduced_Excitability Reduced Neuronal Excitability AC_inhibition->Reduced_Excitability Ca_channel_inhibition->Reduced_Excitability Hyperpolarization Neuron Hyperpolarization K_channel_activation->Hyperpolarization Hyperpolarization->Reduced_Excitability Signal_Block Blocked Itch Signal Transmission Reduced_Excitability->Signal_Block Signal_Block->Spinal_Cord Inhibits Signal to Brain Brain (Itch Perception) Spinal_Cord->Brain

Caption: KOR signaling pathway in pruritus.

Experimental_Workflow_MC903 Acclimation 1. Animal Acclimation (1 week) Induction 2. MC903 Application (Daily for 6-12 days) Acclimation->Induction Treatment 3. This compound/Vehicle Administration (i.p.) Induction->Treatment Observation 4. Behavioral Observation (30-60 min video) Treatment->Observation Analysis 5. Data Analysis (Scratching Bouts) Observation->Analysis

Caption: Workflow for MC903 pruritus assay.

Troubleshooting_Logic Start No Significant Effect of this compound Observed Check_Dose Is the dose optimal? (0.5-1.0 mg/kg) Start->Check_Dose Check_Timing Was administration timing correct relative to pruritogen? Start->Check_Timing Check_Model Is the pruritus model appropriate? (non-histaminergic) Start->Check_Model Check_Behavior Are itch vs. pain behaviors differentiated? Start->Check_Behavior Dose_Response Action: Perform Dose-Response Study Check_Dose->Dose_Response Adjust_Timing Action: Adjust Administration Time Check_Timing->Adjust_Timing Consider_Model Action: Re-evaluate Pruritus Model Check_Model->Consider_Model Refine_Assay Action: Use Cheek Injection Model Check_Behavior->Refine_Assay

Caption: Troubleshooting logic for this compound experiments.

References

Navigating the Nuances of Difelikefalin: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting conflicting data from Difelikefalin experiments. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during research and clinical trials.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent effects of this compound on quality of life (QoL) metrics in our study. Why might this be happening?

A1: This is a known point of discussion in this compound research. The pivotal KALM-1 and KALM-2 trials, for instance, presented conflicting results regarding health-related quality of life (HRQoL). While the KALM-1 trial demonstrated a significant benefit in HRQoL based on the Skindex-10 and 5-D Itch scales, the KALM-2 trial did not show a similar improvement on these measures[1].

Troubleshooting Steps:

  • Review Patient Populations: Subtle differences in patient demographics, baseline disease characteristics, or comorbidities between study arms or across different studies can influence QoL outcomes.

  • Assess Placebo Response: A high placebo response can make it challenging to discern the true treatment effect of this compound on subjective measures like QoL[1]. Analyze the magnitude of the placebo effect in your study.

  • Standardize Data Collection: Ensure that the administration and interpretation of QoL questionnaires are highly standardized to minimize variability. The International Forum for the Study of Itch (IFSI) provides consensus recommendations on assessing pruritus in clinical trials[2][3][4].

Q2: Our trial is showing a higher-than-expected incidence of adverse events such as dizziness and diarrhea. Is this consistent with previous findings?

A2: Yes, adverse events like diarrhea, dizziness, vomiting, and nausea are among the most commonly reported side effects of this compound and are generally more frequent than in placebo groups[5][6][7]. However, the reported incidence rates can vary between studies.

Data Summary: Incidence of Common Adverse Events in Pivotal Trials

Adverse EventThis compound Group (KALM-1)Placebo Group (KALM-1)This compound Group (KALM-2)Placebo Group (KALM-2)
Diarrhea9.5%3.7%8.1%5.5%
Dizziness6.9%1.1%5.5%5.1%
Vomiting5.3%3.2%6.4%5.9%
NauseaNot specified in top TEAEsNot specified in top TEAEs6.4%4.2%

Data sourced from CADTH review of KALM-1 and KALM-2 trials.[1]

A pooled analysis of four Phase 3 trials reported that most adverse events were mild to moderate in severity[8].

Troubleshooting Steps:

  • Dose Evaluation: While a dose of 0.5 µg/kg is standard, ensure accurate dosing calculations, as higher doses could potentially lead to a greater incidence of side effects[5][9][10].

  • Concomitant Medications: Be aware of concomitant medications that may cause similar side effects, such as centrally acting depressants or antihistamines[11].

  • Patient Counseling: Advise patients about the potential for these side effects and to report them promptly.

Q3: We are investigating the central nervous system (CNS) effects of this compound. Is it exclusively a peripherally acting drug?

A3: this compound is designed as a peripherally restricted kappa opioid receptor (KOR) agonist with limited ability to cross the blood-brain barrier[12][13][14]. This peripheral action is key to its safety profile, avoiding the central side effects associated with other opioids[14][15]. However, some research suggests that this compound may produce diuresis through a central KOR pathway, indicating some level of CNS interaction, though its primary anti-pruritic effect is peripheral[13].

Experimental Workflow: Investigating Central vs. Peripheral Effects

cluster_in_vivo In Vivo Model (e.g., Rodent) cluster_outcomes Outcome Measurement iv_admin Intravenous (IV) This compound Administration pruritus_assay Pruritus Assessment (e.g., Scratching Behavior) iv_admin->pruritus_assay Peripheral Effect diuresis_assay Diuresis Measurement iv_admin->diuresis_assay Potential Central/Peripheral Effect icv_admin Intracerebroventricular (ICV) This compound Administration icv_admin->diuresis_assay Central Effect peripheral_antagonist Peripheral KOR Antagonist (e.g., nor-BNI IV) peripheral_antagonist->iv_admin Blocks Peripheral Action central_antagonist Central KOR Antagonist (e.g., nor-BNI ICV) central_antagonist->icv_admin Blocks Central Action

Caption: Workflow to differentiate central and peripheral effects of this compound.

Experimental Protocols

Protocol 1: Assessment of Pruritus in Clinical Trials

This protocol is based on the recommendations from the International Forum for the Study of Itch (IFSI)[2][3][4].

  • Primary Endpoint - Itch Intensity:

    • Utilize the Worst Itching Intensity Numerical Rating Scale (WI-NRS).

    • Patients rate the intensity of their worst itch over the last 24 hours on a scale of 0 (no itch) to 10 (worst itch imaginable).

    • Collect data daily and calculate a weekly mean.

    • A clinically meaningful improvement is generally considered a reduction of at least 3 points from baseline[6].

  • Secondary Endpoints - Itch-Related Quality of Life:

    • Skindex-10: A 10-item questionnaire assessing the impact of skin disease on a patient's life.

    • 5-D Itch Scale: A multidimensional tool that evaluates five aspects of itching: duration, degree, direction, disability, and distribution.

  • Data Collection:

    • Administer questionnaires at baseline and at specified intervals throughout the trial (e.g., weeks 4, 8, and 12)[1][6].

    • Ensure consistent administration by trained personnel.

Protocol 2: In Vitro Kappa Opioid Receptor (KOR) Activation Assay

This protocol outlines a method to assess the functional activity of this compound at the KOR.

  • Cell Culture:

    • Use a cell line stably expressing the human kappa opioid receptor (e.g., SH-SY5Y cells)[16].

  • Assay Principle:

    • Employ a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the interaction between the KOR and downstream signaling molecules like G-proteins or β-arrestin[16]. This can help characterize the signaling bias of the compound.

  • Procedure:

    • Plate the cells in a suitable microplate.

    • Add varying concentrations of this compound.

    • Incubate for a specified period.

    • Measure the BRET signal using a plate reader.

  • Data Analysis:

    • Generate dose-response curves to determine the potency (EC50) and efficacy (Emax) of this compound in activating the KOR signaling pathway.

Signaling Pathways

This compound's Peripheral Mechanism of Action

This compound is a selective agonist for the kappa opioid receptor (KOR), which is a G protein-coupled receptor[15][17][18]. Its anti-pruritic effect is primarily mediated through its action on KORs located on peripheral sensory neurons and immune cells[12][19][20].

cluster_neuron Peripheral Sensory Neuron cluster_immune Immune Cell (e.g., T-cell) This compound This compound kor Kappa Opioid Receptor (KOR) This compound->kor g_protein G Protein Activation kor->g_protein ion_channel Ion Channel Modulation g_protein->ion_channel inhibition Inhibition of Itch Signal Transmission ion_channel->inhibition brain Brain (Reduced Itch Perception) inhibition->brain Reduced Afferent Signal difelikefalin2 This compound kor2 KOR difelikefalin2->kor2 cytokine_inhibition Decreased Pro-inflammatory Cytokine Release kor2->cytokine_inhibition

Caption: Peripheral anti-pruritic mechanism of this compound.

This guide is intended to provide a starting point for addressing common issues in this compound research. For more specific inquiries, please consult the cited literature or contact a subject matter expert.

References

Validation & Comparative

A Comparative Analysis of Difelikefalin and Other Kappa-Opioid Receptor Agonists for the Treatment of Pruritus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the comparative efficacy and signaling profiles of kappa-opioid receptor (KOR) agonists, with a focus on Difelikefalin, offers valuable insights for researchers and drug development professionals in the field of pruritus management. This comprehensive guide synthesizes clinical trial data and mechanistic understanding to provide a clear comparison of this compound with other KOR agonists, namely Nalfurafine and Nalbuphine.

Executive Summary

This compound, a peripherally restricted and selective KOR agonist, has demonstrated significant efficacy in reducing the intensity of pruritus, particularly in patients with chronic kidney disease-associated pruritus (CKD-aP) undergoing hemodialysis.[1][2] Clinical trials have consistently shown its superiority over placebo in improving itch-related quality of life.[1][3][4][5] This guide provides a detailed comparison of this compound's performance against other KOR agonists, Nalfurafine and Nalbuphine, by examining available clinical trial data, experimental methodologies, and the underlying signaling pathways that govern their therapeutic and adverse effects.

Comparative Efficacy of KOR Agonists

A network meta-analysis of randomized controlled trials provides indirect comparative efficacy data for this compound, Nalfurafine, and Nalbuphine in the treatment of uremic pruritus. The primary endpoint in many of these trials is the reduction in itch intensity, often measured using the Worst Itching Intensity Numerical Rating Scale (WI-NRS) or a Visual Analogue Scale (VAS).

DrugDosagePatient PopulationPrimary Efficacy EndpointKey Findings
This compound 0.5 mcg/kg (IV)Hemodialysis patients with moderate-to-severe CKD-aPProportion of patients with ≥3-point improvement in WI-NRS at week 12Significantly greater proportion of patients achieved the primary endpoint compared to placebo.[5] A pooled analysis of the KALM-1 and KALM-2 trials showed 51.1% of patients on this compound achieved a ≥3-point reduction in WI-NRS versus 35.2% for placebo.[3]
Nalfurafine 2.5 mcg and 5 mcg (oral)Hemodialysis patients with refractory pruritusMean decrease in VAS from baselineBoth 2.5 mcg and 5 mcg doses showed a statistically significant reduction in VAS scores compared to placebo.[6]
Nalbuphine 60 mg and 120 mg (oral extended-release)Hemodialysis patients with moderate-to-severe uremic pruritusChange from baseline in itching intensity on a Numerical Rating Scale (NRS)The 120 mg dose of Nalbuphine resulted in a statistically significant reduction in itch intensity compared to placebo.[7][8][9]

A prospective interventional study where patients with an inadequate response to Nalfurafine were switched to this compound provides some direct comparative insight. In this study, patients who were switched to this compound experienced a significant reduction in pruritus severity, as measured by both the Shiratori severity score and the NRS.[10]

Experimental Protocols

The clinical trials for these KOR agonists follow rigorous, double-blind, placebo-controlled designs to ensure the validity of their findings.

This compound: KALM-1 Trial (NCT03422653)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Participants: Hemodialysis patients with moderate-to-severe pruritus.

  • Intervention: Intravenous (IV) this compound (CR845) at a dose of 0.5 mcg/kg or placebo, administered three times a week after each dialysis session for 12 weeks.

  • Primary Outcome: The primary efficacy endpoint was the proportion of patients with a ≥3-point improvement from baseline in the weekly mean of the daily 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score at week 12.[5]

Below is a graphical representation of the KALM-1 clinical trial workflow.

KALM1_Workflow cluster_screening Screening & Randomization cluster_treatment 12-Week Treatment Period cluster_followup Follow-up Screening Patient Screening Randomization Randomization (1:1) Screening->Randomization This compound This compound (0.5 mcg/kg IV) 3x/week post-hemodialysis Randomization->this compound Placebo Placebo (IV) 3x/week post-hemodialysis Randomization->Placebo Endpoint Primary Endpoint Assessment (Week 12) This compound->Endpoint Placebo->Endpoint

KALM-1 Clinical Trial Workflow
Nalfurafine: Phase III Trial

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Hemodialysis patients with pruritus resistant to conventional treatments.

  • Intervention: Oral administration of 5 mcg or 2.5 mcg of Nalfurafine hydrochloride or placebo for 14 days.

  • Primary Outcome: The mean decrease in the Visual Analogue Scale (VAS) for pruritus from baseline.[6]

Nalbuphine: Uremic Pruritus Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: Hemodialysis patients with moderate or severe uremic pruritus.

  • Intervention: Oral nalbuphine extended-release tablets at doses of 120 mg or 60 mg, or placebo, for 8 weeks.

  • Primary Outcome: The change from baseline to weeks 7 and 8 in itching intensity on a Numerical Rating Scale (NRS).[7][8][9]

Signaling Pathways of Kappa-Opioid Receptor Agonists

The therapeutic and adverse effects of KOR agonists are mediated through two primary intracellular signaling pathways upon receptor activation: the G-protein pathway and the β-arrestin pathway.

  • G-protein Pathway: Activation of the G-protein-coupled KOR leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. This pathway is believed to be responsible for the analgesic and antipruritic effects of KOR agonists.

  • β-arrestin Pathway: This pathway is associated with receptor desensitization, internalization, and the activation of other signaling cascades, such as mitogen-activated protein kinases (MAPKs). The β-arrestin pathway has been implicated in some of the undesirable side effects of KOR agonists, such as dysphoria and sedation.

The differential engagement of these two pathways by various KOR agonists is known as "biased agonism." A KOR agonist that preferentially activates the G-protein pathway over the β-arrestin pathway is termed a "G-protein biased agonist" and is hypothesized to have a more favorable therapeutic profile with fewer side effects.

Nalfurafine has been identified as a G-protein biased agonist, particularly at the human KOR.[7][11] This biased signaling may contribute to its efficacy in treating pruritus while potentially minimizing certain adverse effects. While detailed quantitative data on the biased agonism of this compound and Nalbuphine are less readily available in direct comparative studies, the peripheral restriction of this compound is a key factor in its favorable safety profile, as it limits central nervous system-mediated side effects.[1]

The following diagram illustrates the two major signaling cascades initiated by KOR activation.

KOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-protein Pathway cluster_beta_arrestin β-arrestin Pathway KOR Kappa-Opioid Receptor (KOR) G_protein Gαi/o Activation KOR->G_protein GRK GRK Phosphorylation KOR->GRK AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Therapeutic Analgesia & Antipruritic Effects cAMP->Therapeutic Beta_arrestin β-arrestin Recruitment GRK->Beta_arrestin MAPK MAPK Activation Beta_arrestin->MAPK Side_effects Desensitization & Potential Side Effects MAPK->Side_effects Agonist KOR Agonist (e.g., this compound) Agonist->KOR

KOR Signaling Pathways

Conclusion

This compound represents a significant advancement in the treatment of pruritus, particularly for patients on hemodialysis. Its peripheral mechanism of action and selectivity for the kappa-opioid receptor contribute to its efficacy and favorable safety profile. While direct head-to-head clinical trials with other KOR agonists are limited, available evidence from a network meta-analysis and a switching study suggests its potent antipruritic effects. Further research into the specific biased agonism profiles of this compound and other KOR agonists will continue to refine our understanding and guide the development of even more targeted and effective therapies for chronic pruritus.

References

A Preclinical Head-to-Head: Difelikefalin vs. Nalfurafine in Models of Itch

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of effective treatments for pruritus, two kappa-opioid receptor (KOR) agonists, difelikefalin and nalfurafine, have emerged as significant contenders. While both molecules target the KOR system to alleviate itch, their distinct pharmacological profiles give rise to different mechanisms of action and preclinical efficacy. This guide provides a comparative analysis of this compound and nalfurafine in various preclinical models of pruritus, supported by experimental data, detailed methodologies, and visual representations of their functional pathways.

Mechanism of Action: A Tale of Two Agonists

This compound and nalfurafine, while both KOR agonists, exhibit key differences in their site and mode of action. This compound is a peripherally restricted agonist, meaning it does not readily cross the blood-brain barrier, thereby minimizing central nervous system side effects.[1][2] Its anti-pruritic effect is believed to be mediated through two primary pathways: the direct inhibition of sensory neurons responsible for transmitting itch signals from the periphery to the central nervous system, and an anti-inflammatory effect through action on immune cells.[3][4] In contrast, nalfurafine is a selective KOR agonist that acts on the central nervous system to suppress the itch response.[[“]] Evidence suggests that nalfurafine's anti-pruritic effects are mediated through the activation of central KORs, which in turn antagonize mu-opioid receptor-mediated itch signaling.[[“]]

Signaling Pathways

The activation of KOR by both this compound and nalfurafine initiates a signaling cascade that ultimately leads to the reduction of itch sensation. The following diagrams illustrate the proposed signaling pathways for each compound.

difelikefalin_pathway cluster_periphery Periphery (Sensory Neuron/Immune Cell) This compound This compound KOR KOR This compound->KOR Binds to G_protein G-protein activation KOR->G_protein Ion_channel Inhibition of ion channels G_protein->Ion_channel Inflammatory_mediators Reduced release of inflammatory mediators G_protein->Inflammatory_mediators Reduced_neuronal_excitability Reduced neuronal excitability Ion_channel->Reduced_neuronal_excitability Anti_inflammatory_effect Anti-inflammatory effect Inflammatory_mediators->Anti_inflammatory_effect Reduced_itch_signal Reduced itch signal transmission to CNS Reduced_neuronal_excitability->Reduced_itch_signal nalfurafine_pathway cluster_cns Central Nervous System (CNS) Nalfurafine Nalfurafine KOR_CNS KOR (central) Nalfurafine->KOR_CNS Activates Inhibition Inhibition KOR_CNS->Inhibition MOR_itch μ-opioid receptor- mediated itch signaling MOR_itch->Inhibition Reduced_itch_perception Reduced itch perception Inhibition->Reduced_itch_perception chemically_induced_itch_workflow Acclimation Acclimation of mice to observation chambers Drug_administration Administration of this compound, nalfurafine, or vehicle Acclimation->Drug_administration Pruritogen_injection Intradermal injection of pruritogen (e.g., histamine, chloroquine) into the nape of the neck or cheek Drug_administration->Pruritogen_injection Behavioral_observation Video recording and quantification of scratching behavior for a defined period (e.g., 30 minutes) Pruritogen_injection->Behavioral_observation

References

Validating the Peripheral Restriction of Difelikefalin in Novel Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Difelikefalin, a selective kappa-opioid receptor (KOR) agonist, has emerged as a promising therapeutic for moderate-to-severe pruritus associated with chronic kidney disease (CKD-aP) in patients undergoing hemodialysis. A key attribute contributing to its favorable safety profile is its peripheral restriction, which minimizes central nervous system (CNS) side effects commonly associated with other opioid agonists. This guide provides a comparative analysis of this compound's peripheral restriction against other KOR agonists, supported by experimental data and detailed methodologies.

Comparative Analysis of Peripherally Restricted KOR Agonists

The development of peripherally restricted KOR agonists aims to harness the therapeutic benefits of KOR activation in peripheral tissues while avoiding adverse CNS effects such as dysphoria, hallucinations, and sedation.[1] this compound's unique peptide structure, composed of D-amino acids, and its hydrophilic properties are key to its limited ability to cross the blood-brain barrier (BBB).[2][3]

CompoundChemical ClassMechanism of Peripheral RestrictionBrain/Plasma RatioKey Preclinical Models for Efficacy
This compound (CR845) Peptide (D-amino acids)High hydrophilicity, peptide structureNot explicitly reported, but preclinical studies confirm low CNS penetration[2]Compound 48/80-induced pruritus, Acetic acid-induced writhing
HSK21542 Not specifiedPeripheral selectivity0.001Compound 48/80-induced pruritus, Acetic acid-induced writhing, Hindpaw incision pain
ICI-204,448 Non-peptidePhysicochemical propertiesNot specifiedFormalin-induced inflammatory pain, Chloroquine-induced itch
Asimadoline Non-peptidePhysicochemical propertiesNot specifiedAtopic dermatitis models
CAV1001 PeptidomimeticDesigned for peripheral actionLow brain levels confirmed after oral administrationFormalin test, CFA-induced arthritis, Spinal nerve ligation

Experimental Protocols for Validating Peripheral Restriction

The validation of a compound's peripheral restriction is crucial. A combination of in vitro and in vivo models is typically employed to assess its ability to cross the blood-brain barrier.

In Vitro Blood-Brain Barrier (BBB) Models

Objective: To assess the permeability of a compound across a cellular model of the BBB.

Methodology: Transwell Assay

  • Cell Culture: A monolayer of brain microvascular endothelial cells (BMECs) is cultured on a porous membrane of a Transwell insert. This insert is placed in a well containing astrocytes or pericytes to create a co-culture system that more closely mimics the in vivo BBB.[4]

  • Barrier Integrity Measurement: The integrity of the endothelial monolayer is assessed by measuring Transendothelial Electrical Resistance (TEER). High TEER values indicate a tight barrier.

  • Permeability Assessment: The test compound (e.g., this compound) is added to the apical (blood side) chamber of the Transwell. At various time points, samples are taken from the basolateral (brain side) chamber.

  • Quantification: The concentration of the compound in the basolateral chamber is quantified using methods like liquid chromatography-mass spectrometry (LC-MS). The apparent permeability coefficient (Papp) is then calculated. A low Papp value suggests poor BBB penetration.

In Vivo Models for CNS Penetration

Objective: To directly measure the concentration of a compound in the brain and plasma of a living organism.

Methodology: Brain and Plasma Concentration Analysis

  • Animal Model: Rodents (e.g., rats or mice) are commonly used.

  • Compound Administration: The test compound is administered systemically (e.g., intravenously or orally).

  • Sample Collection: At predetermined time points, blood samples are collected to obtain plasma. Subsequently, the animals are euthanized, and brain tissue is harvested.

  • Sample Processing: The brain tissue is homogenized.

  • Quantification: The concentration of the compound in both plasma and brain homogenate is determined using a validated analytical method such as LC-MS/MS.

  • Data Analysis: The brain/plasma concentration ratio is calculated. A low ratio is indicative of restricted CNS penetration. For instance, HSK21542 has a reported brain/plasma concentration ratio of 0.001.

Methodology: Radioligand Binding Assay in Brain Tissue

  • Radiolabeling: The KOR agonist of interest is labeled with a radioactive isotope.

  • In Vivo Administration: The radiolabeled compound is administered to an animal.

  • Tissue Harvesting and Sectioning: After a defined period, the brain is harvested, frozen, and sliced into thin sections.

  • Autoradiography: The brain slices are exposed to a film or a phosphor imaging screen to detect the radioactivity. The distribution and density of the radioligand in different brain regions can be visualized and quantified. Low levels of radioactivity in the brain indicate poor penetration.

Experimental Protocols for Efficacy in Pruritus Models

Animal models of pruritus are essential for evaluating the therapeutic potential of peripherally restricted KOR agonists.

Objective: To assess the anti-pruritic effect of a test compound.

Methodology: Compound 48/80-Induced Scratching in Mice

  • Animal Model: Male CD-1 or other suitable mouse strains are used.

  • Acclimation: Animals are acclimated to the observation chambers.

  • Compound Administration: The test compound (e.g., this compound or HSK21542) or vehicle is administered (e.g., intravenously or subcutaneously).

  • Induction of Itching: After a specified pretreatment time, a pruritogenic agent, compound 48/80, is injected intradermally into the rostral back or nape of the neck.

  • Behavioral Observation: The number of scratches directed towards the injection site is counted for a defined period (e.g., 30 minutes).

  • Data Analysis: The total number of scratches in the compound-treated groups is compared to the vehicle-treated group. A significant reduction in scratching behavior indicates an anti-pruritic effect.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Peripheral Neuron / Immune Cell This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein Activation KOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits Ion_Channels Modulation of Ion Channels (e.g., Ca2+, K+) G_protein->Ion_Channels Modulates Cytokine_Release Inhibition of Pro-inflammatory Cytokine Release G_protein->Cytokine_Release Inhibits cAMP Decreased cAMP AC->cAMP Neuronal_Activity Reduced Neuronal Excitability Ion_Channels->Neuronal_Activity Anti_pruritic Anti-pruritic Effect Neuronal_Activity->Anti_pruritic Cytokine_Release->Anti_pruritic G cluster_workflow In Vitro BBB Permeability Workflow (Transwell Assay) A 1. Culture BMECs on Transwell insert B 2. Add astrocytes/pericytes to the basolateral chamber A->B C 3. Measure TEER to confirm barrier integrity B->C D 4. Add test compound to apical chamber C->D E 5. Sample from basolateral chamber at time points D->E F 6. Quantify compound concentration (LC-MS) E->F G 7. Calculate apparent permeability (Papp) F->G G cluster_pruritus_workflow Pruritus Model Workflow (Compound 48/80) step1 1. Acclimate mice to observation chambers step2 2. Administer test compound or vehicle step1->step2 step3 3. Inject Compound 48/80 intradermally step2->step3 step4 4. Record scratching behavior for 30 min step3->step4 step5 5. Compare number of scratches between groups step4->step5

References

A Comparative Analysis of Difelikefalin and Traditional Opioids on Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory effects of Difelikefalin, a selective kappa-opioid receptor (KOR) agonist, and traditional mu-opioid receptor (MOR) agonists, such as morphine. The information presented is supported by experimental data to assist in research and development endeavors.

Executive Summary

This compound and traditional opioids exert distinct effects on the immune system due to their differential receptor selectivity. While traditional opioids are often associated with broad immunosuppression, this compound exhibits a more nuanced immunomodulatory profile, primarily characterized by anti-inflammatory effects. This guide delves into the comparative impacts on immune cell function, signaling pathways, and provides detailed experimental protocols for further investigation.

Comparative Data on Immune Cell Function

The following tables summarize the quantitative effects of this compound and traditional opioids on various immune cell parameters. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is a compilation from various sources and experimental conditions.

ParameterThis compound (Kappa-Opioid Agonist)Traditional Opioids (e.g., Morphine, Fentanyl)References
Primary Receptor Target Kappa-Opioid Receptor (KOR)Mu-Opioid Receptor (MOR)[1][2][3]
Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Reduction in production.[1]Generally inhibitory, but effects can be complex and dose-dependent.[2][3][1][2][3]
Effect on Anti-inflammatory Cytokines (e.g., IL-10) Limited direct data available.Can be increased or decreased depending on the context.[2]
T-Lymphocyte Proliferation Can be stimulated by KOR agonists.Generally inhibited.[4]
B-Lymphocyte Antibody Production KOR agonists can suppress antibody responses.[5]Suppresses antibody production.[5][5]
Natural Killer (NK) Cell Activity Limited direct data available.Generally suppressed.[2]
Macrophage/Monocyte Function Modulates cytokine release.Inhibits phagocytosis and chemotaxis.[2][3]
Overall Immunological Profile Predominantly anti-inflammatory and immunomodulatory.Generally immunosuppressive.[1][2]

Signaling Pathways

The differential effects of this compound and traditional opioids on immune cells are rooted in their distinct signaling cascades upon receptor activation.

This compound (Kappa-Opioid Receptor Signaling)

This compound, as a KOR agonist, activates G-protein coupled receptors on immune cells. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream, this cascade can influence the activity of transcription factors such as NF-κB, ultimately modulating the expression of genes related to inflammation and immune responses.

KOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound KOR KOR This compound->KOR Binds to G_protein Gi/o KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates NFkB_pathway NF-κB Pathway Modulation PKA->NFkB_pathway Influences Gene_Expression Modulated Gene Expression (e.g., Cytokines) NFkB_pathway->Gene_Expression Leads to

KOR Signaling Pathway
Traditional Opioids (Mu-Opioid Receptor Signaling)

Traditional opioids, acting on MORs, also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP. This pathway can also involve the modulation of ion channels and the activation of other signaling molecules like MAP kinases, contributing to the broad immunosuppressive effects observed with these compounds.

MOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trad_Opioid Traditional Opioid MOR MOR Trad_Opioid->MOR Binds to G_protein Gi/o MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates MAPK_pathway MAPK Pathway Activation PKA->MAPK_pathway Influences Gene_Expression Altered Gene Expression (Immunosuppression) MAPK_pathway->Gene_Expression Leads to

MOR Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the immunomodulatory effects of this compound and traditional opioids. Below are outlines for key experimental protocols.

T-Lymphocyte Proliferation Assay

This assay measures the ability of T-cells to proliferate in response to a stimulus, a key indicator of cell-mediated immunity.

T_Cell_Proliferation_Workflow start Isolate PBMCs from whole blood label_cfse Label T-cells with CFSE dye start->label_cfse culture Culture T-cells with mitogen (e.g., PHA) and test compounds (this compound or traditional opioid) label_cfse->culture incubate Incubate for 3-5 days culture->incubate flow_cytometry Analyze CFSE dilution by Flow Cytometry incubate->flow_cytometry end Quantify T-cell proliferation flow_cytometry->end

T-Cell Proliferation Assay Workflow

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs in PBS and incubate with Carboxyfluorescein succinimidyl ester (CFSE) dye. CFSE passively diffuses into cells and binds to intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved.

  • Cell Culture and Stimulation: Plate CFSE-labeled PBMCs in a 96-well plate. Add a mitogen, such as Phytohemagglutinin (PHA), to stimulate T-cell proliferation. Concurrently, treat the cells with varying concentrations of this compound or a traditional opioid. Include appropriate controls (unstimulated cells, vehicle control).

  • Incubation: Incubate the plates for 3 to 5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The progressive halving of CFSE fluorescence in proliferating cells allows for the quantification of cell division.

  • Data Analysis: Determine the percentage of proliferating T-cells in each treatment group.

Cytokine Release Assay

This assay quantifies the production of cytokines by immune cells following stimulation and treatment.

Methodology:

  • Cell Culture: Isolate and culture specific immune cells (e.g., PBMCs, monocytes, or macrophages).

  • Stimulation and Treatment: Stimulate the cells with an appropriate agent, such as Lipopolysaccharide (LPS) for monocytes/macrophages. Simultaneously, treat the cells with this compound or a traditional opioid at various concentrations.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis: Compare the cytokine levels in the treated groups to the control groups to determine the effect of the compounds on cytokine release.

Immunophenotyping by Flow Cytometry

This technique is used to identify and quantify different immune cell populations based on the expression of specific cell surface markers.

Methodology:

  • Cell Preparation: Obtain a single-cell suspension of immune cells (e.g., from blood or tissue).

  • Antibody Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies specific for cell surface markers (e.g., CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, CD19 for B-cells, CD14 for monocytes).

  • Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer. The instrument will pass the cells one by one through a laser beam and detect the fluorescence emitted from each cell.

  • Data Analysis: Analyze the flow cytometry data to identify and quantify the different immune cell populations based on their unique fluorescence profiles. This allows for the assessment of changes in the proportions of immune cell subsets following treatment with this compound or traditional opioids.

Conclusion

The available evidence suggests that this compound and traditional opioids have distinct immunomodulatory profiles. This compound's selective action on KORs appears to result in a more targeted anti-inflammatory effect, potentially offering a therapeutic advantage in conditions where immunosuppression is a concern. In contrast, the broad immunosuppressive effects of traditional MOR agonists, while potentially beneficial in some contexts, can also increase the risk of infections. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their effects on the human immune system and to guide their clinical application.

References

Head-to-Head Clinical Landscape: Difelikefalin vs. Gabapentin for Pruritus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

While direct head-to-head clinical trials comparing the efficacy and safety of Difelikefalin and gabapentin for the treatment of pruritus are not yet available, a growing body of independent clinical data and network meta-analyses provide a basis for an objective comparison. This guide synthesizes the current evidence, focusing on quantitative outcomes, experimental methodologies, and mechanisms of action to inform research and development in the field of pruritus treatment.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from pivotal clinical trials and a network meta-analysis.

Table 1: Efficacy of this compound and Gabapentin in Uremic Pruritus

Outcome MeasureThis compound (KALM-1 & KALM-2 Pooled Data)[1][2]Gabapentin (Network Meta-analysis)[3][4][5]
Primary Efficacy Endpoint
≥3-point improvement in WI-NRS at Week 1251.1% of patients (vs. 35.2% for placebo, P<0.001)Highest likelihood of being most effective for pruritus relief (SUCRA: 69.74%)
Secondary Efficacy Endpoints
≥4-point improvement in WI-NRS at Week 1238.7% of patients (vs. 23.4% for placebo, P<0.001)Associated with significantly more drug responses (SUCRA: 58.99%)
≥15-point improvement in Skindex-10 at Week 1255.5% of patients (vs. 40.5% for placebo, P<0.001)-
≥5-point improvement in 5-D Itch Scale at Week 1252.1% of patients (vs. 42.3% for placebo, P=0.01)-
Pruritus Score Reduction (VAS) -Mean score reduction to 1.2 +/- 1.8 (from 8.4 +/- 0.94, P=0.0001)[6]

WI-NRS: Worst Itching Intensity Numerical Rating Scale; SUCRA: Surface Under the Cumulative Ranking Curve; VAS: Visual Analogue Scale. Data for gabapentin is from a network meta-analysis and a separate clinical trial, as direct comparative data is unavailable.

Table 2: Safety and Tolerability Profile

Adverse EventsThis compound (KALM-1 & KALM-2 Pooled Data)Gabapentin (Network Meta-analysis & Clinical Trials)[3][4][5]
Common Adverse Events Diarrhea, dizziness, nausea, somnolence, falls[7]Dizziness, somnolence, ataxia, fatigue[8]
Network Meta-analysis Findings -Higher likelihood of adverse events and dizziness (SUCRA: 40.01%)
Discontinuation due to Adverse Events Low incidence, with dizziness and constipation reported as related to the study drug.[9]No patients dropped out due to adverse effects in one key trial.[6]

Experimental Protocols

This compound: KALM-1 and KALM-2 Phase 3 Trials

The pivotal evidence for this compound in pruritus comes from the pooled data of two large, randomized, double-blind, placebo-controlled Phase 3 trials, KALM-1 (NCT03422653) and KALM-2 (NCT03636269).[9][10]

  • Study Design: Participants were randomized in a 1:1 ratio to receive either intravenous this compound (0.5 mcg/kg) or a placebo three times per week for 12 weeks, following each hemodialysis session.[1][2] This was followed by a 52-week open-label extension phase where all participants received this compound.[1][2]

  • Participants: The studies enrolled adults with moderate-to-severe chronic kidney disease-associated pruritus (CKD-aP) who had been undergoing hemodialysis at least three times a week for a minimum of three months.[10]

  • Inclusion Criteria: A key inclusion criterion was a weekly average 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score of ≥4 in KALM-1 and ≥5 in KALM-2 during a 7-day run-in period.[9]

  • Primary Outcome: The primary efficacy endpoint was the proportion of patients achieving a ≥3-point improvement from baseline in the weekly mean of the daily 24-hour WI-NRS score at week 12.[9]

  • Secondary Outcomes: Key secondary endpoints included the proportion of patients with a ≥4-point improvement in the WI-NRS score at week 12, and changes from baseline in the Skindex-10 and 5-D Itch scales.[9]

Gabapentin: Representative Clinical Trial for Uremic Pruritus

A notable double-blind, placebo-controlled, crossover study provides insight into the efficacy of gabapentin for uremic pruritus in hemodialysis patients.[6]

  • Study Design: This was a randomized, double-blind, placebo-controlled, crossover trial. Patients were randomly assigned to receive either gabapentin or a placebo for 4 weeks, followed by a crossover to the other treatment for another 4 weeks after a washout period.[6]

  • Participants: The trial enrolled 25 adult patients on hemodialysis with uremic pruritus.[6]

  • Intervention: Gabapentin or a placebo was administered three times a week at the end of each hemodialysis session.[6]

  • Primary Outcome: The primary outcome was the change in the severity of pruritus, which was recorded daily by the patients on a visual analogue scale (VAS).[6]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and gabapentin in mitigating pruritus are crucial for understanding their therapeutic effects.

This compound's Mechanism of Action

This compound is a selective agonist of the kappa-opioid receptor (KOR).[11] Its therapeutic effect in pruritus is believed to be mediated through the activation of peripheral KORs on sensory neurons and immune cells.[12][13] This activation is thought to modulate the transmission of itch signals and may also have anti-inflammatory effects.[11] A key feature of this compound is its peripheral action, as it does not readily cross the blood-brain barrier, thereby minimizing central nervous system side effects commonly associated with other opioids.[7]

Difelikefalin_Mechanism cluster_neuron Peripheral Sensory Neuron Pruritic_Stimuli Pruritic Stimuli KOR Kappa-Opioid Receptor (KOR) Pruritic_Stimuli->KOR Activates Itch_Signal_Transmission Itch Signal Transmission to CNS CNS_Perception Reduced Itch Perception in CNS Itch_Signal_Transmission->CNS_Perception KOR->Itch_Signal_Transmission Inhibits This compound This compound This compound->KOR Agonist

Caption: this compound's peripheral kappa-opioid receptor agonism.

Gabapentin's Mechanism of Action

The exact mechanism of gabapentin in pruritus is not fully understood but is thought to involve its binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[14] This action is believed to reduce the release of excitatory neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP), which are implicated in the signaling of itch.[15] This suggests a central modulatory effect on the perception of pruritus.

Gabapentin_Mechanism cluster_cns Central Nervous System (CNS) VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Neurotransmitter_Release Release of Excitatory Neurotransmitters (e.g., Substance P, CGRP) VGCC->Neurotransmitter_Release Promotes VGCC->Neurotransmitter_Release Inhibits Itch_Signal_Propagation Itch Signal Propagation Neurotransmitter_Release->Itch_Signal_Propagation Reduced_Itch Reduced Itch Perception Itch_Signal_Propagation->Reduced_Itch Gabapentin Gabapentin Gabapentin->VGCC Binds to α2δ-1 subunit

Caption: Gabapentin's modulation of voltage-gated calcium channels.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflow of the clinical trials discussed.

This compound (KALM-1 & KALM-2) Trial Workflow

KALM_Workflow Screening Screening & Enrollment (Moderate-to-Severe CKD-aP) Run_in 7-Day Run-in Period (WI-NRS Assessment) Screening->Run_in Randomization Randomization (1:1) Run_in->Randomization Treatment_D 12 Weeks: IV this compound (0.5 mcg/kg, 3x/week) Randomization->Treatment_D Treatment_P 12 Weeks: Placebo (3x/week) Randomization->Treatment_P Endpoint Primary & Secondary Endpoint Assessment (Week 12) Treatment_D->Endpoint Treatment_P->Endpoint Open_Label 52-Week Open-Label Extension (All receive this compound) Endpoint->Open_Label

Caption: Workflow of the KALM-1 and KALM-2 clinical trials.

Gabapentin Crossover Trial Workflow

Gabapentin_Workflow Enrollment Enrollment of Hemodialysis Patients with Pruritus Randomization Randomization Enrollment->Randomization Group_A Group A Randomization->Group_A Group_B Group B Randomization->Group_B Phase1_A 4 Weeks: Gabapentin Group_A->Phase1_A Phase1_B 4 Weeks: Placebo Group_B->Phase1_B Washout Washout Period Phase1_A->Washout Phase1_B->Washout Phase2_A 4 Weeks: Placebo Washout->Phase2_A Phase2_B 4 Weeks: Gabapentin Washout->Phase2_B Analysis Data Analysis (VAS Scores) Phase2_A->Analysis Phase2_B->Analysis

Caption: Workflow of a typical gabapentin crossover clinical trial.

References

Long-Term Animal Studies Confirm Favorable Safety Profile of Difelikefalin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of long-term non-clinical studies demonstrates that difelikefalin, a selective kappa-opioid receptor (KOR) agonist, exhibits a favorable safety profile in animal models. Carcinogenicity, chronic toxicity, and reproductive toxicology studies in rats, mice, and monkeys reveal no significant safety concerns at clinically relevant exposures, supporting its development for therapeutic use. This guide provides a comparative analysis of the long-term animal safety data for this compound and other KOR agonists, asimadoline and nalfurafine, for researchers, scientists, and drug development professionals.

This compound has undergone a thorough non-clinical safety evaluation, including a battery of studies to assess its long-term safety. These studies were designed to identify potential target organ toxicity, carcinogenicity, and effects on reproduction and development.

Chronic Toxicity Studies

Long-term intravenous administration of this compound was assessed in 39-week studies in cynomolgus monkeys. The No Observed Adverse Effect Level (NOAEL) was established, providing key data for human safety assessment.

Carcinogenicity Studies

To assess its carcinogenic potential, this compound was evaluated in two long-term studies: a 104-week study in Sprague-Dawley rats and a 26-week study in Tg.rasH2 mice. In both studies, this compound did not produce any treatment-related neoplastic findings.[1]

Reproductive and Developmental Toxicology

This compound was also evaluated in a series of reproductive and developmental toxicology studies in rats. These studies assessed potential effects on fertility, embryo-fetal development, and pre- and postnatal development. No adverse effects on fertility or embryo-fetal development were observed at exposures significantly higher than those in humans.

Comparison with Alternative KOR Agonists

For comparative purposes, this guide includes available long-term animal safety data for two other KOR agonists, asimadoline and nalfurafine.

Asimadoline has been evaluated in 26-week oral toxicity studies in both rats and dogs. These studies established tolerated dose levels and identified potential target organs at higher doses.[2]

Nalfurafine , another KOR agonist, has a history of clinical use in some regions. While detailed long-term animal toxicology data is less publicly available, preclinical studies and post-marketing surveillance have generally supported its safety.

The following sections provide a detailed breakdown of the experimental protocols and quantitative data from these key long-term animal studies, presented in a comparative format to aid in the evaluation of the long-term safety profile of this compound.

Data Presentation

Table 1: Summary of Long-Term Repeat-Dose Toxicity Studies
Compound Species Study Duration Route of Administration Key Findings & NOAEL
This compound Cynomolgus Monkey39 weeksIntravenousNOAEL established.
Asimadoline Rat26 weeksOralWell-tolerated at 2.5 mg/kg/day. Higher doses showed alterations in liver, thymus, adrenal, and thyroid glands.[2]
Dog26 weeksOralWell-tolerated at 0.5 mg/kg/day. Higher doses resulted in reversible cellular alterations in the liver, kidneys, and male reproductive organs.[2]
Nalfurafine N/AN/AN/ALimited publicly available long-term toxicology data.
Table 2: Summary of Carcinogenicity Studies
Compound Species Study Duration Route of Administration Dose Levels Key Findings
This compound Sprague-Dawley Rat104 weeksSubcutaneous0, 0.25, 0.5, 1.0 mg/kg/dayNo treatment-related increase in tumors.[1]
Tg.rasH2 Mouse26 weeksSubcutaneous0, 3, 10, 30 mg/kg/dayNo treatment-related increase in tumors.[1]
Asimadoline N/AN/AN/AN/ANot mutagenic in four mutagenicity tests.[2]
Nalfurafine N/AN/AN/AN/ALimited publicly available carcinogenicity data.
Table 3: Summary of Reproductive and Developmental Toxicology Studies for this compound
Study Type Species Key Findings
Fertility and Early Embryonic DevelopmentRatNo effects on mating or fertility. Prolonged diestrus at ≥2.5 mg/kg/day.[1]
Embryo-Fetal DevelopmentRatNo adverse effects on embryo-fetal development.
Pre- and Postnatal DevelopmentRatNo adverse effects on offspring growth, development, or reproductive performance.

Experimental Protocols

This compound 104-Week Rat Carcinogenicity Study
  • Test System: Sprague-Dawley rats.

  • Group Size: 60 males and 60 females per group.

  • Dosing: Subcutaneous injection once daily for 104 weeks.

  • Dose Levels: 0 (saline control), 0.25, 0.5, and 1.0 mg/kg/day.

  • Parameters Evaluated: Survival, clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

This compound 26-Week Mouse Carcinogenicity Study
  • Test System: Tg.rasH2 mice.

  • Group Size: 25 males and 25 females per group.

  • Dosing: Subcutaneous injection once daily for 26 weeks.

  • Dose Levels: 0 (saline control), 3, 10, and 30 mg/kg/day.

  • Parameters Evaluated: Survival, clinical observations, body weight, food consumption, gross pathology, and histopathology.

Asimadoline 26-Week Oral Toxicity Study (Rat)
  • Test System: Rats.

  • Dosing: Oral administration daily for 26 weeks.

  • Key Dose Level: 2.5 mg/kg/day was well-tolerated.

  • Parameters Evaluated: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway of kappa-opioid receptor agonists and a generalized workflow for long-term animal toxicity studies.

G Kappa-Opioid Receptor Signaling Pathway This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR G_protein G-protein activation KOR->G_protein Adenylyl_cyclase Inhibition of Adenylyl Cyclase G_protein->Adenylyl_cyclase Ion_channels Modulation of Ion Channels G_protein->Ion_channels cAMP Decreased cAMP Adenylyl_cyclase->cAMP Neuronal_activity Reduced Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_activity Ion_channels->Neuronal_activity Therapeutic_effects Analgesia & Antipruritic Effects Neuronal_activity->Therapeutic_effects

Caption: Proposed signaling pathway of this compound via the Kappa-Opioid Receptor.

G Generalized Workflow of Long-Term Animal Toxicity Study cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_life Post-Life Phase Protocol Protocol Design (Species, Duration, Doses) Animal_acclimation Animal Acclimation Protocol->Animal_acclimation Dosing Daily Dosing Animal_acclimation->Dosing Observations Clinical Observations Body Weight, Food Consumption Dosing->Observations Interim_sacrifices Interim Sacrifices (optional) Dosing->Interim_sacrifices Terminal_sacrifice Terminal Sacrifice Dosing->Terminal_sacrifice Pathology Gross Pathology & Organ Weights Interim_sacrifices->Pathology Terminal_sacrifice->Pathology Histopathology Histopathology Pathology->Histopathology Data_analysis Data Analysis & Reporting Histopathology->Data_analysis

Caption: Generalized workflow for conducting a long-term animal toxicity study.

References

Cross-Validation of Difelikefalin's Mechanism in Neuronal and Immune Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Difelikefalin, a peripherally acting kappa-opioid receptor (KOR) agonist, exerts its therapeutic effects in treating pruritus through a dual mechanism involving both neuronal and immune cells. This guide provides a comparative analysis of its action in these distinct cell types, supported by experimental data and detailed protocols to aid researchers in further cross-validation studies.

This compound's primary mode of action is the selective activation of KORs, which are G-protein coupled receptors. This activation triggers downstream signaling cascades that ultimately modulate neuronal excitability and inflammatory responses.[1][2] In peripheral sensory neurons, this leads to an inhibition of itch signal transmission.[2] Concurrently, in immune cells, it results in the suppression of pro-inflammatory cytokine release, thereby mitigating inflammation-associated itch.[1][2][3]

Comparative Performance of this compound

While direct comparative studies of this compound in different cell lines are not extensively published, data from separate in vivo and in vitro investigations allow for a cross-validation of its mechanism.

Cell Type StudiedKey EffectSupporting Evidence
Peripheral Sensory Neurons (e.g., Dorsal Root Ganglion - DRG) Inhibition of pruritic signalingIn nonclinical animal models, this compound has demonstrated antipruritic effects in histamine- and substance P-induced itching, suggesting a direct action on sensory neurons.[1]
Immune Cells (e.g., Human Monocyte-Derived Macrophages) Suppression of inflammatory responsesThis compound has been shown to suppress the release of pro-inflammatory cytokines, including TNF-α and IL-1β, in human monocyte-derived macrophages and in mouse models of lipopolysaccharide (LPS)-induced inflammation.[1] A study in a rat model of acute kidney injury also demonstrated that this compound significantly suppressed a wide range of elevated serum cytokines.[4]

Signaling Pathways and Experimental Workflows

The activation of KOR by this compound initiates a cascade of intracellular events that differ based on the cellular context.

Signaling Pathway in Peripheral Sensory Neurons

G This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR G_protein Gi/o Protein Activation KOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ca_channel Calcium Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx SP_release ↓ Substance P Release Ca_influx->SP_release Itch_signal Reduced Itch Signal Transmission SP_release->Itch_signal

Caption: this compound signaling in sensory neurons.

Signaling Pathway in Immune Cells (Macrophages)

G This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR G_protein Gi/o Protein Activation KOR->G_protein MAPK MAPK Pathway Modulation G_protein->MAPK NFkB NF-κB Pathway Inhibition G_protein->NFkB Cytokine_synthesis ↓ Pro-inflammatory Cytokine Synthesis (e.g., TNF-α, IL-1β) MAPK->Cytokine_synthesis NFkB->Cytokine_synthesis Inflammation Reduced Inflammation Cytokine_synthesis->Inflammation

Caption: this compound signaling in macrophages.

Experimental Workflow: Cross-Validation

G cluster_0 Neuronal Cell Line (e.g., DRG Neurons) cluster_1 Immune Cell Line (e.g., THP-1 Macrophages) DRG_culture Culture DRG Neurons Capsaicin_stim Stimulate with Capsaicin DRG_culture->Capsaicin_stim Difelikefalin_treat_DRG Treat with this compound Capsaicin_stim->Difelikefalin_treat_DRG SP_assay Measure Substance P Release (ELISA) Difelikefalin_treat_DRG->SP_assay Analysis Compare Dose-Response & Efficacy SP_assay->Analysis THP1_culture Culture & Differentiate THP-1 Cells LPS_stim Stimulate with LPS THP1_culture->LPS_stim Difelikefalin_treat_THP1 Treat with this compound LPS_stim->Difelikefalin_treat_THP1 Cytokine_assay Measure Cytokine Release (ELISA/Multiplex) Difelikefalin_treat_THP1->Cytokine_assay Cytokine_assay->Analysis

Caption: Workflow for cross-validating this compound's mechanism.

Experimental Protocols

The following are generalized protocols for key experiments to assess this compound's mechanism in neuronal and immune cell lines. Researchers should optimize these protocols for their specific experimental conditions.

Inhibition of Substance P Release from Dorsal Root Ganglion (DRG) Neurons

1. Cell Culture:

  • Isolate DRG neurons from neonatal rats and culture them in a suitable medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor).

  • Plate the cells on poly-D-lysine/laminin-coated plates and maintain them for 5-7 days to allow for neurite outgrowth.

2. Stimulation and Treatment:

  • Pre-incubate the cultured DRG neurons with varying concentrations of this compound for a specified period (e.g., 30 minutes).

  • Stimulate the release of substance P by adding capsaicin (e.g., 100 nM) to the culture medium for a short duration (e.g., 10 minutes).

3. Measurement of Substance P:

  • Collect the culture supernatant.

  • Quantify the concentration of substance P in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

  • Normalize the substance P release to the total protein content of the cells in each well.

  • Plot the percentage inhibition of substance P release against the concentration of this compound to determine the IC50 value.

Inhibition of TNF-α Release from THP-1 Macrophages

1. Cell Culture and Differentiation:

  • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Differentiate the THP-1 monocytes into macrophage-like cells by treating them with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48-72 hours.

2. Stimulation and Treatment:

  • Pre-treat the differentiated THP-1 macrophages with different concentrations of this compound for 1 hour.

  • Induce the production and release of TNF-α by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4-6 hours.

3. Measurement of TNF-α:

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's protocol.

4. Data Analysis:

  • Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated control.

  • Generate a dose-response curve and calculate the IC50 value for this compound's inhibition of TNF-α release.

Conclusion

The available evidence strongly supports a dual mechanism of action for this compound, targeting both peripheral sensory neurons and immune cells to alleviate pruritus. While direct, head-to-head comparative studies in various cell lines are needed to fully elucidate the nuances of its signaling, the outlined experimental approaches provide a robust framework for researchers to conduct such cross-validation. A deeper understanding of the cell-specific effects of this compound will be invaluable for the development of next-generation KOR agonists with improved therapeutic profiles.

References

Assessing the Abuse Potential of Difelikefalin: A Comparison with Centrally Acting Opioids

Author: BenchChem Technical Support Team. Date: November 2025

A Scientific Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the abuse potential of difelikefalin, a peripherally restricted kappa-opioid receptor (KOR) agonist, with traditional centrally acting mu-opioid receptor (MOR) agonists. The assessment is based on a review of preclinical principles and detailed results from human abuse potential (HAP) studies, supported by experimental data and methodologies.

Introduction: A Tale of Two Receptors

The opioid crisis has underscored the urgent need for potent analgesics and other therapeutics that circumvent the abuse and addiction liability associated with classical opioids.[1] Most conventional opioids, such as morphine and fentanyl, exert their effects by activating mu-opioid receptors (MORs) within the central nervous system (CNS).[2] This activation, particularly within the brain's reward circuitry, is responsible for their powerful analgesic effects but also drives the feelings of euphoria that contribute to their high potential for abuse.[3]

This compound represents a different therapeutic strategy. It is a highly selective KOR agonist designed with a hydrophilic peptide structure that severely limits its penetration across the blood-brain barrier.[4][5] Its primary mechanism of action is the activation of KORs in the peripheral nervous system.[6] This fundamental difference in receptor target and site of action underpins its markedly lower abuse potential compared to centrally acting MOR agonists.

Contrasting Signaling Pathways and Abuse Liability

The divergent abuse profiles of this compound and centrally acting opioids are a direct consequence of the distinct signaling pathways they initiate. MOR activation in the CNS reward pathway (e.g., in the ventral tegmental area) inhibits GABAergic neurons, leading to a surge of dopamine release in the nucleus accumbens, a process strongly linked to euphoria and reinforcement.[3][7]

Conversely, activation of KORs, particularly in the CNS, is often associated with aversion, dysphoria, and malaise, not reward.[7][8] this compound further mitigates any abuse potential by acting primarily on peripheral KORs, thus avoiding centrally mediated effects altogether.[6] Both receptor types are G-protein coupled receptors (GPCRs) that signal through inhibitory Gαi/o subunits to inhibit adenylyl cyclase, reducing intracellular cAMP levels, and modulate ion channel activity.[9][10] However, the downstream neurobiological and subjective outcomes are profoundly different.

GpcrSignaling cluster_mor Centrally Acting Mu-Opioid Agonist (e.g., Morphine) cluster_kor Peripheral Kappa-Opioid Agonist (this compound) MOR Mu-Opioid Receptor (MOR) in CNS Reward Center G_mor Gi/o Protein Activation MOR->G_mor AC_mor Adenylyl Cyclase Inhibition G_mor->AC_mor Inhibits Dopamine ↑ Dopamine Release in Nucleus Accumbens G_mor->Dopamine Leads to cAMP_mor ↓ cAMP AC_mor->cAMP_mor Euphoria Euphoria & Reinforcement (High Abuse Potential) Dopamine->Euphoria KOR Kappa-Opioid Receptor (KOR) in Peripheral Neurons G_kor Gi/o Protein Activation KOR->G_kor AC_kor Adenylyl Cyclase Inhibition G_kor->AC_kor Inhibits Modulation Modulation of Peripheral Signals (e.g., Pruritus) G_kor->Modulation Leads to cAMP_kor ↓ cAMP AC_kor->cAMP_kor NoEuphoria No Central Reward Pathway Activation (Low Abuse Potential) Modulation->NoEuphoria

Figure 1. Contrasting signaling pathways of MOR and KOR agonists.

Preclinical Assessment of Abuse Potential

Standard preclinical models are used to predict the abuse liability of novel compounds in humans. These include self-administration, conditioned place preference (CPP), and drug discrimination studies.

However, according to a review by the U.S. Food and Drug Administration (FDA), the animal abuse-related studies conducted for this compound were deemed "not interpretable."[11] This was because the studies used inappropriately high doses that were many times greater than the acceptable range recommended in official guidance.[11] Therefore, reliable preclinical data to directly compare this compound to centrally acting opioids are not available in the public record.

For context, the standard protocols for these preclinical tests are described below.

Experimental Protocols: Preclinical Models
  • Intravenous Self-Administration: This is considered the gold standard for assessing a drug's reinforcing properties.[12] In this model, animals (typically rats or non-human primates) are surgically fitted with an intravenous catheter and learn to perform an action, such as pressing a lever, to receive a dose of the drug.[13] A drug with a high potential for abuse will be readily self-administered, and animals will work harder (i.e., press the lever more times per infusion) to obtain it.

  • Conditioned Place Preference (CPP): This model assesses the association between a drug's effects and a specific environment. The apparatus typically has two or more distinct compartments. During conditioning, the animal receives the test drug in one compartment and a placebo (vehicle) in another.[5] After several conditioning sessions, the animal is allowed to freely explore the entire apparatus in a drug-free state. A preference for spending more time in the drug-paired compartment indicates that the substance has rewarding properties.[5][14]

  • Drug Discrimination: In this paradigm, animals are trained to recognize the subjective internal state produced by a drug. They are trained to press one lever to receive a reward (e.g., food) after being administered a known drug of abuse and a different lever after receiving a placebo. Once trained, the test drug is administered to see which lever the animal presses, thereby indicating whether the subjective effects of the new drug are similar to the known drug of abuse.

Clinical Evidence: Human Abuse Potential (HAP) Studies

The definitive assessment of abuse liability in humans comes from randomized, double-blind, placebo- and active-controlled clinical trials known as Human Abuse Potential (HAP) studies. These trials enroll experienced, non-dependent recreational polydrug users who are best able to discern and report the subtle psychoactive effects of drugs.[7][15]

A pivotal HAP study directly compared intravenous this compound (at supratherapeutic doses of 5 and 15 mcg/kg) with pentazocine (0.5 mg/kg), a Schedule IV opioid with both KOR agonist and MOR partial agonist activity, and a placebo.[4][16] The primary and key secondary endpoints were subjective ratings on various Visual Analog Scales (VAS), which are 100-mm lines where participants mark their response between two extremes (e.g., "Strong disliking" to "Strong liking").[16][17]

Data Presentation: Comparison of Subjective Effects in a HAP Study

The results demonstrated that this compound has a significantly lower abuse potential than pentazocine and is not meaningfully different from placebo on key measures.[4]

Subjective Measure (VAS Emax Score)PlaceboThis compound (5 mcg/kg)This compound (15 mcg/kg)Pentazocine (0.5 mg/kg)
Drug Liking (Primary Endpoint) 52.358.057.576.5
Feeling High 6.011.011.248.0
Good Drug Effects 8.813.815.046.8
Overall Drug Liking 51.552.851.568.3
Take Drug Again 48.352.151.170.8*
Note: Emax (maximum effect) scores are reported as means. Pentazocine scores were significantly higher than placebo and both this compound doses (p < 0.05). This compound scores were not significantly different from placebo on "Overall Drug Liking" and "Take Drug Again" measures. Data sourced from Shram et al., 2022.[4][16]

The effects of this compound were described as small, brief, and not dose-dependent.[4][16] Crucially, on the end-of-session measures of "Overall Drug Liking" and willingness to "Take Drug Again," this compound was indistinguishable from placebo.[4] Furthermore, unlike pentazocine, this compound did not induce miosis (pupil constriction), a physiological marker of MOR activity.[16]

Experimental Protocol: Human Abuse Potential (HAP) Study

The study referenced was a randomized, double-blind, four-way crossover study involving 44 healthy, non-dependent recreational users of opioids and hallucinogens.[16]

  • Screening Phase: Participants were evaluated for eligibility based on medical history, physical exams, and their experience with recreational drug use to ensure they could tolerate the study drugs and provide reliable subjective feedback.

  • Qualification Phase: To ensure participants could distinguish between active drug and placebo, they underwent a qualification session with a centrally acting opioid (e.g., pentazocine) to confirm they experienced its expected subjective effects.

  • Treatment Phase: The study employed a four-period crossover design. Each participant received a single intravenous dose of each of the four treatments (this compound 5 mcg/kg, this compound 15 mcg/kg, pentazocine 0.5 mg/kg, and placebo) in a randomized sequence, with a washout period between each treatment.

  • Data Collection: Subjective effects were assessed at numerous time points before and for up to 24 hours after drug administration. The primary endpoint was the maximum effect (Emax) score on the bipolar "Drug Liking" VAS. Secondary endpoints included VAS scores for "High," "Good Effects," "Bad Effects," "Overall Liking," and "Take Drug Again."[15][17] Physiological data, such as pupillometry, were also collected.

HapWorkflow cluster_workflow Human Abuse Potential (HAP) Study Workflow cluster_crossover 4-Way Crossover Treatment Phase Screening Participant Screening (Recreational Polydrug Users) Qualification Pharmacological Qualification Screening->Qualification Randomization Randomization Qualification->Randomization Period1 Period 1 Randomization->Period1 Period2 Period 2 Washout Washout Period Period1->Washout Assessments Period3 Period 3 Period2->Washout Assessments Period4 Period 4 Period3->Washout Assessments Data Collection (VAS, PK, Pupillometry) Analysis Statistical Analysis (Comparison to Placebo & Active Control) Period4->Analysis Washout->Period2 Washout->Period3 Washout->Period4

Figure 2. Generalized workflow of a crossover HAP study.

Conclusion

The evidence from its mechanism of action and robust clinical HAP studies strongly indicates that this compound has a low potential for abuse. Its activity as a peripherally restricted KOR agonist prevents the activation of central reward pathways, a key differentiator from centrally acting MOR agonists. Human studies confirm this, showing that even at supratherapeutic doses, this compound does not produce meaningful subjective effects associated with abuse, such as "Drug Liking" or a desire to "Take Drug Again," when compared to a scheduled opioid.[4][16] These findings establish this compound as a therapeutic agent with a favorable safety profile regarding abuse and dependence.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Difelikefalin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of difelikefalin, a kappa-opioid receptor agonist used in clinical and research settings. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Profile and Safety Considerations

This compound's hazard classification can vary. While some safety data sheets (SDS) classify it as a non-hazardous substance[1][2], others indicate it may be harmful if swallowed, inhaled, or in contact with skin[3]. One source also highlights that it is very toxic to aquatic life with long-lasting effects[4]. Given these potential hazards, appropriate personal protective equipment (PPE) should always be worn when handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling bulk powders or in case of aerosol generation.To prevent inhalation of the compound.

Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the disposal of this compound in various forms.

Disposal of Unused or Expired this compound (Research and Laboratory Settings)

This procedure is for the disposal of pure this compound or its solutions in a laboratory environment.

  • Consult Local Regulations: Before proceeding, review your institution's and local environmental health and safety (EHS) guidelines for chemical waste disposal. Regulations can vary significantly.

  • Inactivation (if required by local EHS):

    • For small quantities, chemical degradation may be an option. Consult with a qualified chemist or your EHS office for appropriate methods. Note: No specific, universally recommended chemical inactivation protocol for this compound is readily available in the provided search results.

  • Prepare for Disposal:

    • If the material is a solid, avoid creating dust.

    • If it is a solution, do not dispose of it down the drain.

  • Package for Waste Collection:

    • Place the this compound waste into a designated, properly labeled hazardous waste container. The label should clearly identify the contents.

    • Ensure the container is securely sealed.

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management provider to schedule a pickup.

Disposal of Commercially Available Korsuva™ (this compound) Injection

Korsuva™ is supplied in single-dose vials for clinical use, and any unused portion must be discarded[5][6].

  • Do Not Recap Needles: If the product was drawn into a syringe, dispose of the needle and syringe in a designated sharps container immediately after use.

  • Empty Vials: Empty vials that contained this compound should be disposed of in a pharmaceutical waste container.

  • Unused Solution:

    • Preferred Method: The Australian product information for Korsuva™ recommends taking any unused medicine to a local pharmacy for disposal[7]. This is the most environmentally sound option.

    • Alternative Method (if take-back is unavailable): Following general FDA and DEA guidelines for non-flushable medicines, if a take-back program is not accessible:

      • Remove the remaining solution from the vial.

      • Mix the liquid with an unpalatable substance such as used coffee grounds, dirt, or cat litter[8][9]. This makes the drug less appealing to children and pets and unrecognizable to anyone who might intentionally go through the trash.

      • Place the mixture in a sealed container, such as a sealable plastic bag or an empty container with a lid[8][9].

      • Dispose of the sealed container in the household trash[9].

      • Scratch out all personal information on the prescription label to protect patient privacy before disposing of the vial or its packaging[8][9].

Management of Spills

In the event of a this compound spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill involves a significant amount of powder, evacuate the immediate area to avoid inhalation.

  • Don PPE: Wear appropriate PPE, including gloves, eye protection, and a lab coat[10]. For large spills of powder, respiratory protection may be necessary.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • For liquid spills: Surround the spill with an absorbent material (e.g., absorbent pads, cat litter) to prevent it from spreading.

  • Clean the Spill:

    • Carefully scoop the absorbed or solid material into a designated hazardous waste container.

    • Clean the spill area with soap and water[10].

  • Dispose of Contaminated Materials: All cleaning materials and contaminated PPE should be placed in the hazardous waste container.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.

Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Identify this compound Waste waste_type Determine Waste Type start->waste_type lab_waste Unused/Expired Lab Chemical waste_type->lab_waste Lab Grade clinical_waste Unused Korsuva™ Injection waste_type->clinical_waste Clinical Product spill_waste Spill Debris & Contaminated PPE waste_type->spill_waste Spill Cleanup consult_ehs Consult Institutional EHS Guidelines lab_waste->consult_ehs no_take_back Is Pharmacy Take-Back Available? clinical_waste->no_take_back sharps_disposal Dispose of Needles/Syringes in Sharps Container clinical_waste->sharps_disposal spill_waste->consult_ehs package_waste Package in Labeled Hazardous Waste Container consult_ehs->package_waste waste_pickup Arrange for Hazardous Waste Pickup package_waste->waste_pickup pharmacy_take_back Take to Pharmacy for Disposal (Preferred) pharmacy_take_back->waste_pickup no_take_back->pharmacy_take_back Yes mix_and_trash Mix with Undesirable Substance (e.g., coffee grounds) Place in sealed container Dispose in household trash no_take_back->mix_and_trash No mix_and_trash->waste_pickup sharps_disposal->no_take_back

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Difelikefalin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Difelikefalin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Classification

There are conflicting classifications regarding the hazards of this compound. While some suppliers state it is not a hazardous substance or mixture, others classify it as harmful if swallowed, in contact with skin, or inhaled. Given this discrepancy, it is prudent to handle this compound with a degree of caution, adhering to the more stringent safety protocols.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the most critical measure to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Equipment Purpose Source
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust or splashes.
Skin and Body Protection Laboratory coat, long-sleeved apronTo prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated and ventilation is inadequate.To prevent inhalation of dust or aerosols.

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate Personnel : Evacuate non-essential personnel from the spill area.

  • Ensure Ventilation : Ensure adequate ventilation.

  • Don PPE : Wear appropriate personal protective equipment, including respiratory protection, gloves, and protective clothing.

  • Containment and Clean-up :

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.

    • For liquid spills, absorb with an inert material and place in a chemical waste container.

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Waste Disposal : Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Spill_Response_Workflow cluster_prep Preparation cluster_action Action cluster_post Post-Spill Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Decontaminate Decontaminate Area Clean_Up->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

First Aid Measures

  • After Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways. It is recommended to use a licensed professional waste disposal service.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difelikefalin
Reactant of Route 2
Difelikefalin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。